(S)-(+)-2-Aminobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNVHARXXAHW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883416 | |
| Record name | (2S)-2-Butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-49-5 | |
| Record name | (S)-sec-Butylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-2-Butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-sec-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z192XWH21O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(+)-2-Aminobutane: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic methodologies for (S)-(+)-2-aminobutane. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on quantitative data, detailed experimental context, and visual representations of synthetic pathways.
Chemical Structure and Identification
This compound, also known as (S)-(+)-sec-butylamine, is a chiral primary amine. Its structure consists of a butane (B89635) backbone with an amino group attached to the second carbon atom, which is a stereocenter. The "(S)" designation refers to the specific spatial arrangement of the groups around this chiral center, and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.
| Identifier | Value |
| IUPAC Name | (2S)-butan-2-amine |
| Synonyms | (S)-(+)-sec-Butylamine, (+)-2-Butylamine |
| CAS Number | 513-49-5[1] |
| Molecular Formula | C4H11N[1] |
| Molecular Weight | 73.14 g/mol [1] |
| InChI Key | BHRZNVHARXXAHW-BYPYZUCNSA-N |
| Canonical SMILES | CC--INVALID-LINK--N |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value |
| Appearance | Colorless to light yellow liquid[2] |
| Odor | Ammoniacal or fish-like |
| Boiling Point | 63 °C (lit.)[2] |
| Melting Point | -104 °C[3] |
| Density | 0.731 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.393 (lit.)[2] |
| Specific Rotation [α]D | +7.80° (neat, 15 °C) |
| Water Solubility | Fully miscible[2][4] |
| pKa | 10.74 ± 0.10 (Predicted)[1] |
Spectroscopic Data
The following sections detail the expected spectroscopic characteristics of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments.
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C1) | ~ 0.9 | Triplet | 3H |
| -CH₂- | ~ 1.4 | Multiplet | 2H |
| -CH(NH₂)- | ~ 2.7 | Multiplet | 1H |
| -CH₃ (at C4) | ~ 1.1 | Doublet | 3H |
| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |
Note: The chemical shift of the -NH₂ protons is variable and depends on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals, as all four carbon atoms are in unique chemical environments.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C1 (-CH₃) | ~ 10 |
| C2 (-CH) | ~ 50 |
| C3 (-CH₂) | ~ 30 |
| C4 (-CH₃) | ~ 24 |
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum of this compound is characterized by the following absorption bands:
| Functional Group | Characteristic Absorption(s) (cm⁻¹) | Notes |
| N-H Stretch | 3400-3250 (two bands) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. |
| C-H Stretch (Alkyl) | 2950-2850 | Strong absorptions characteristic of alkane C-H bonds. |
| N-H Bend | 1650-1580 | Bending vibration of the primary amine group. |
| C-N Stretch | 1250-1020 | Stretching vibration of the aliphatic carbon-nitrogen bond. |
| N-H Wag | 910-665 | A broad band characteristic of primary and secondary amines. |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 73. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For 2-aminobutane, this can lead to two primary fragments.
| m/z | Fragment | Notes |
| 73 | [C₄H₁₁N]⁺ | Molecular ion |
| 58 | [C₃H₈N]⁺ | Loss of a methyl radical (•CH₃) |
| 44 | [C₂H₆N]⁺ | Loss of an ethyl radical (•C₂H₅) |
Experimental Protocols
Synthesis of this compound from (S)-(+)-2-Aminobutanol
This synthetic route involves the conversion of the hydroxyl group of the starting amino alcohol into a methyl group. A representative multi-step procedure is outlined below.
References
An In-depth Technical Guide to the Physical Properties of (S)-(+)-sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-sec-Butylamine, a chiral primary amine, is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical characteristics of (S)-(+)-sec-Butylamine, including detailed experimental protocols for their determination.
Core Physical Properties
(S)-(+)-sec-Butylamine, also known as (S)-(+)-2-aminobutane, is a colorless liquid with a characteristic amine odor.[1][2] Its fundamental physical properties are summarized in the table below.
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₄H₁₁N | - | - |
| Molecular Weight | 73.14 | g/mol | - |
| Boiling Point | 62.5 - 63 | °C | at 760 mmHg |
| Melting Point | -104 | °C | - |
| Density | 0.720 - 0.731 | g/mL | at 20-25 °C |
| Refractive Index | 1.3920 - 1.3960 | - | at 20 °C |
| Specific Optical Rotation | +7.5 to +7.8 | ° | neat, at 15-19 °C (D line) |
| pKa | 10.66 | - | (for sec-butylamine) |
| Solubility | Miscible | - | Water, alcohol, ether |
Note: Some reported values may correspond to the racemic mixture (sec-butylamine) or the (R)-enantiomer, as indicated in the source materials.[1][3][4][5][6][7]
Experimental Protocols
Accurate determination of physical properties is critical for quality control and process development. The following are detailed methodologies for measuring the key physical parameters of (S)-(+)-sec-Butylamine.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8]
-
Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.[9][10][11]
-
Procedure:
-
A small amount of (S)-(+)-sec-Butylamine is placed in the test tube.
-
The capillary tube is inverted (open end down) and placed into the liquid in the test tube.
-
The test tube is attached to the thermometer and immersed in the heating bath of the Thiele tube.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]
-
2. Measurement of Density
Density is the mass per unit volume of a substance.[12]
-
Apparatus: Pycnometer or a calibrated volumetric flask, and an analytical balance.[13]
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with (S)-(+)-sec-Butylamine, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., deionized water).
-
The density is calculated by dividing the mass of the amine by the volume of the pycnometer.[14]
-
3. Measurement of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.[15]
-
Apparatus: A refractometer (e.g., an Abbe refractometer).[16]
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.[17]
-
A few drops of (S)-(+)-sec-Butylamine are placed on the prism.
-
The prism is closed, and the light source is adjusted.
-
The instrument is focused until the dividing line between the light and dark fields is sharp.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[17]
-
4. Determination of Specific Optical Rotation
Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.
-
Apparatus: A polarimeter.
-
Procedure:
-
The polarimeter tube is filled with a neat (undiluted) sample of (S)-(+)-sec-Butylamine.
-
The tube is placed in the polarimeter.
-
A monochromatic light source (typically the sodium D-line, 589 nm) is passed through the sample.
-
The analyzer is rotated until the field of view is at its darkest point (extinction).
-
The observed angle of rotation is recorded.
-
The specific rotation is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid.
-
5. Determination of pKa
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A known concentration of (S)-(+)-sec-Butylamine is dissolved in water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[18][19][20]
-
The pH of the solution is measured after each addition of the acid titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[18]
-
Chirality and Optical Activity
The "S" designation in (S)-(+)-sec-Butylamine refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group and three other different groups). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).
Caption: Logical flow from molecular chirality to the observable property of optical rotation.
References
- 1. adakem.com [adakem.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-(+)-sec-Butylamine 99 513-49-5 [sigmaaldrich.com]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sec-Butylamine [drugfuture.com]
- 6. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. Density - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. 3.2. pKa Analysis [bio-protocol.org]
- 20. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
Stereochemistry of 2-Aminobutane Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2-aminobutane enantiomers, (R)-(-)-2-aminobutane and (S)-(+)-2-aminobutane. 2-Aminobutane possesses a chiral center at the second carbon atom, leading to the existence of two non-superimposable mirror images, or enantiomers. The stereochemical configuration of these molecules is critical, profoundly influencing their physical properties, chemical reactivity, and biological activity. This document details their synthesis, resolution, and characterization, with a focus on providing structured data and detailed experimental protocols for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to the Stereochemistry of 2-Aminobutane
2-Aminobutane is a primary amine with the chemical formula C₄H₁₁N. The second carbon atom in the butane (B89635) chain is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). This tetrahedral carbon is a stereocenter, rendering the molecule chiral and giving rise to two enantiomers: (R)-2-aminobutane and (S)-2-aminobutane.[1] These enantiomers are physically and chemically identical in an achiral environment but exhibit different properties in the presence of other chiral molecules or polarized light.[2]
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the stereocenter. For 2-aminobutane, the priority of the substituents is: -NH₂ > -CH₂CH₃ > -CH₃ > -H. The (R) and (S) designations are determined by the spatial arrangement of these groups.
Physical and Spectroscopic Properties
The enantiomers of 2-aminobutane share many physical properties, such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+).[1][3]
Table 1: Physical Properties of 2-Aminobutane Enantiomers
| Property | (R)-(-)-2-Aminobutane | This compound | Racemic (±)-2-Aminobutane |
| CAS Number | 13250-12-9 | 513-49-5 | 13952-84-6 |
| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol |
| Boiling Point | 63 °C | 63 °C | 64 °C |
| Density | 0.72 g/mL at 25 °C | 0.731 g/mL at 25 °C | 0.725 g/mL |
| Refractive Index (n²⁰/D) | 1.393 | 1.393 | 1.393 |
| Specific Rotation ([α]¹⁹/D) | -7.5° (neat) | +7.5° (neat) | 0° |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation but do not differentiate between enantiomers unless a chiral environment is introduced.
Synthesis and Resolution of Enantiomers
The preparation of enantiomerically pure 2-aminobutane can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. A notable method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group to a ketone. By selecting an appropriate transaminase, either the (R) or (S) enantiomer of 2-aminobutane can be synthesized from 2-butanone (B6335102) with high enantiomeric excess.[5]
Logical Relationship for Enantioselective Synthesis
Caption: Biocatalytic synthesis of enantiopure 2-aminobutane.
Resolution of Racemic Mixtures
Resolution involves separating a 50:50 mixture of enantiomers. Common methods include:
-
Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated diastereomeric salts are then treated with a base to regenerate the enantiomerically pure amines.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. For example, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[6][7]
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of 2-aminobutane.
Determination of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of each enantiomer. Several analytical techniques can be employed to determine the ee of 2-aminobutane samples.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC for 2-Aminobutane Enantiomers
-
Column: A chiral column, such as one with a crown ether-based stationary phase (e.g., CROWNPAK CR(+)), is often effective for the separation of primary amines.[8][9]
-
Mobile Phase: A common mobile phase is an aqueous solution of perchloric acid (e.g., 0.05%).[8][9] The exact concentration may need to be optimized.
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[8][9]
-
Column Temperature: The separation can be sensitive to temperature, which is often controlled (e.g., 15-25 °C).[8]
-
Detection: Since 2-aminobutane lacks a strong chromophore, UV detection at a low wavelength (e.g., 200 nm) can be used.[8][9] Alternatively, pre-column derivatization with a UV-active agent can be employed for detection at higher wavelengths.
-
Sample Preparation: Dissolve the 2-aminobutane sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | CROWNPAK CR(+) |
| Mobile Phase | 0.05% Perchloric Acid in Water |
| Flow Rate | 0.3 mL/min |
| Temperature | 15 °C |
| Detection | UV at 200 nm |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their quantification.[10][11]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Chiral Derivatizing Agent: A common approach for primary amines is the use of a three-component system consisting of 2-formylphenylboronic acid and an enantiopure diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL).[10][12]
-
Sample Preparation:
-
In an NMR tube, dissolve the 2-aminobutane sample (containing both enantiomers) in a deuterated solvent (e.g., CDCl₃).
-
Add one equivalent of 2-formylphenylboronic acid and a slight excess (e.g., 1.1 equivalents) of the enantiopure diol.
-
The components will self-assemble to form diastereomeric iminoboronate esters.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomers. Often, the imine proton gives well-resolved signals for each diastereomer.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Signaling Pathway for Diastereomer Formation in NMR
Caption: Formation of diastereomers for NMR analysis.
Biological Activity
The stereochemistry of 2-aminobutane is of significant importance in biological systems, as enantiomers can interact differently with chiral biological molecules such as enzymes and receptors. This can lead to different pharmacological or toxicological effects.
2-Aminobutane is known for its use as a fumigant fungicide, particularly for the post-harvest control of fungal diseases on fruits and vegetables.[2][13] While specific quantitative data on the differential fungicidal activity of the individual enantiomers of 2-aminobutane is not extensively detailed in readily available literature, it is a general principle in agrochemicals that one enantiomer is often more active than the other. For many chiral pesticides, the biological activity resides primarily in one of the enantiomers.
Conclusion
The stereochemistry of 2-aminobutane is a fundamental aspect that governs its properties and applications. The ability to synthesize, separate, and analyze the (R) and (S) enantiomers is crucial for their use in various fields, from organic synthesis to agriculture. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these chiral building blocks. Further research into the specific biological activities of each enantiomer will continue to enhance our understanding and utilization of these important molecules.
References
- 1. (R)-(-)-2-Aminobutane | 13250-12-9 [chemicalbook.com]
- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-Aminobutane|Chiral Auxiliary|99% [benchchem.com]
- 4. 2-aminobutane [stenutz.eu]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-aminobutane [sitem.herts.ac.uk]
(S)-(+)-2-Aminobutane CAS number 513-49-5
An In-depth Technical Guide to (S)-(+)-2-Aminobutane (CAS: 513-49-5)
Introduction
This compound, also identified by its CAS number 513-49-5, is a chiral primary amine that serves as a critical building block in organic and medicinal chemistry.[1][2] As a colorless to light yellow liquid with a characteristic fishy, ammoniacal odor, it is the (S)-enantiomer of sec-butylamine.[2][3] Its importance lies in its application as a chiral intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials.[1][2] The stereochemistry of this compound is crucial, as the biological activity and pharmacokinetic profiles of resulting drug molecules are often dependent on the specific enantiomer used.[2] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.
Compound Identification
A clear identification of this compound is fundamental for its application in regulated industries. Key identifiers are summarized below.
| Identifier | Value |
| CAS Number | 513-49-5[4] |
| IUPAC Name | (2S)-butan-2-amine[2] |
| Synonyms | (S)-(+)-sec-Butylamine, (S)-2-Butylamine, d-sec-Butylamine[4][5] |
| Molecular Formula | C₄H₁₁N[4] |
| Molecular Weight | 73.14 g/mol [4] |
| InChI Key | BHRZNVHARXXAHW-BYPYZUCNSA-N[2] |
| Canonical SMILES | CCC(C)N[2] |
| Isomeric SMILES | CC--INVALID-LINK--N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing synthetic routes, purification protocols, and ensuring safe handling.
| Property | Value |
| Appearance | Colorless to light yellow liquid[3][4] |
| Melting Point | -104 °C[4] |
| Boiling Point | 63 °C (lit.)[4][5] |
| Density | 0.731 g/mL at 25 °C (lit.)[4][5] |
| Refractive Index (n20/D) | 1.393 (lit.)[4][5] |
| Optical Rotation ([α]19/D) | +7.5° (neat)[2][5] |
| pKa | 10.74 ± 0.10 (Predicted)[4] |
| Water Solubility | Fully miscible[4][5] |
| Flash Point | -3 °F[4] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound can be achieved through several routes, including classical resolution of the racemate or asymmetric synthesis. A prominent modern approach involves biocatalysis, which offers high enantioselectivity.
Biocatalytic Synthesis via Transamination
A highly effective method for producing this compound is through the kinetic resolution of racemic 2-aminobutane using an ω-transaminase (ω-TA).[6]
Experimental Protocol: Biocatalytic Kinetic Resolution This protocol is a generalized representation based on published biocatalytic methods.[6][7]
-
Enzyme Preparation : An ω-transaminase from Sinirhodobacter hungdaonensis (ShdTA) or a similar (S)-selective transaminase is expressed and prepared as a whole-cell catalyst or a purified enzyme solution.[6]
-
Reaction Setup : A reaction vessel is charged with a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5).
-
Substrate Addition : Racemic 2-aminobutane (sec-butylamine) is added to the vessel to a high concentration (e.g., 800 mM).[6] Pyruvate is added as the amino acceptor.[6]
-
Catalysis : The prepared ω-TA catalyst is introduced to the mixture. The reaction is agitated at a controlled temperature (e.g., 30-40 °C) for a specified duration until approximately 50% conversion is achieved.
-
Reaction Quenching & Product Isolation : The reaction is stopped by altering the pH or by centrifugation to remove the catalyst. The unreacted this compound is separated from the product (D-alanine) and the remaining reaction components.
-
Purification : Due to the volatility of the amine, distillation is an effective purification method. The pH of the solution is raised to deprotonate the amine, followed by fractional distillation to isolate pure this compound.[7] The enantiomeric excess (ee) is confirmed using chiral HPLC.
Caption: Diagram 1: Biocatalytic Synthesis Workflow
Chiral Resolution
The classical method for separating enantiomers of amines involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Resolution using L-(+)-Tartaric Acid
This method leverages the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.[8]
Experimental Protocol: Classical Resolution This protocol is a generalized representation of the classical resolution method.[8]
-
Salt Formation : Racemic 2-aminobutane is dissolved in a suitable solvent, such as aqueous ethanol. An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is slowly added to the amine solution with stirring.
-
Fractional Crystallization : The resulting solution containing the two diastereomeric salts—((S)-amine)-(L-tartrate) and ((R)-amine)-(L-tartrate)—is allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of Diastereomer : The crystals are collected by filtration. The crystallization process may be repeated several times to achieve high diastereomeric purity.[8]
-
Liberation of the Free Amine : The purified diastereomeric salt is dissolved in water, and a strong base (e.g., NaOH) is added to raise the pH and deprotonate the amine.
-
Extraction and Purification : The liberated free this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed. The final product is purified by distillation.
Caption: Diagram 2: Classical Chiral Resolution Workflow
Analytical and Spectroscopic Characterization
Structural confirmation and purity analysis are performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group attached to the chiral center (a doublet), the methine proton at the chiral center (a multiplet), and the amine protons (a broad singlet).
-
¹³C NMR : The carbon NMR spectrum should exhibit four distinct signals, one for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-2970 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion (M⁺) peak at m/z = 73. Common fragmentation patterns for alkylamines would include the loss of an ethyl group (m/z = 44) or a methyl group (m/z = 58).
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the sample. The compound is passed through a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.
Applications in Research and Drug Development
This compound is a valuable chiral building block primarily because its enantiomers can exhibit different pharmacological and toxicological properties when incorporated into a larger molecule.[2]
-
Pharmaceutical Intermediates : It is a key starting material for synthesizing chiral drugs, including certain antidepressants, anticonvulsants, and antiparkinsonian agents.[2]
-
Asymmetric Synthesis : It can be used as a chiral auxiliary or reagent to induce stereoselectivity in chemical reactions.[1]
-
Agrochemicals : The compound serves as an intermediate in the production of specific pesticides and herbicides where chirality influences efficacy and environmental impact.[2][9]
The core value of using an enantiopure building block like this compound is to produce a single-enantiomer drug. This targeted approach can lead to improved therapeutic efficacy, a better safety profile by eliminating side effects associated with the unwanted enantiomer, and a more specific interaction with biological targets like enzymes or receptors.
Caption: Diagram 3: Role as a Chiral Building Block
Safety and Handling
This compound is a hazardous chemical and requires strict safety protocols. It is flammable, corrosive, and harmful if inhaled or swallowed.
| Hazard Type | GHS Information |
| Hazard Codes | F, C, N, F+[4][5] |
| Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[10] |
| Signal Word | Danger[10] |
| Risk Statements | R11 (Highly flammable), R34/35 (Causes burns/severe burns), R20/22 (Harmful by inhalation and if swallowed), R50 (Very toxic to aquatic organisms)[4][5][11] |
| Safety Statements | S9 (Keep container in a well-ventilated place), S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately), S28 (After contact with skin, wash immediately), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice), S61 (Avoid release to the environment)[4][5][11] |
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated flammables area, away from sources of ignition and incompatible materials.[4] The compound is air-sensitive.[4][5]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound (CAS 513-49-5) is a foundational chiral amine with significant value in the pharmaceutical and chemical industries. Its utility as an enantiopure building block enables the development of stereochemically defined molecules, leading to drugs and other products with enhanced specificity and safety. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles is essential for its effective and safe application in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 513-49-5 [smolecule.com]
- 3. This compound | 513-49-5 [chemicalbook.com]
- 4. Cas 513-49-5,this compound | lookchem [lookchem.com]
- 5. 513-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 2-Butanamine [chembk.com]
- 10. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-2-Aminobutane
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, (S)-(+)-2-Aminobutane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Sextet | 1H | CH-NH₂ |
| ~1.40 | Multiplet | 2H | CH₂ |
| ~1.10 | Doublet | 3H | CH(CH ₃) |
| ~0.90 | Triplet | 3H | C H₃CH₂ |
| ~1.20 | Broad Singlet | 2H | NH₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Atom |
| ~50.0 | C H-NH₂ |
| ~30.0 | C H₂ |
| ~20.0 | CH(C H₃) |
| ~10.0 | C H₃CH₂ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360-3280 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 2960-2850 | Strong | C-H Stretch (alkane) |
| ~1600 | Medium | N-H Bend (scissoring) |
| ~1460 | Medium | C-H Bend (alkane) |
| 1250-1020 | Medium | C-N Stretch |
| ~840 | Medium, Broad | N-H Wag |
The mass spectrum of 2-aminobutane is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with that of a small aliphatic amine.
| m/z Ratio | Relative Intensity | Assignment |
| 73 | Moderate | [M]⁺ (Molecular Ion) |
| 58 | High | [M - CH₃]⁺ |
| 44 | Base Peak | [M - C₂H₅]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.
Sample Preparation:
-
A quantity of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity.
-
A standard ¹H NMR pulse sequence is used for data acquisition. Typical parameters include a 30-90° pulse angle, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
¹³C NMR Data Acquisition:
-
The same sample prepared for ¹H NMR can be used.
-
A standard proton-decoupled ¹³C NMR pulse program is employed.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of around 2 seconds is a common starting point.[1]
Sample Preparation (Neat Liquid Film):
-
As this compound is a liquid at room temperature, a neat spectrum can be obtained.
-
A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded first.
-
The sample, as a thin film between the plates, is then placed in the sample holder of an FTIR spectrometer.
-
The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Sample Preparation and Introduction (for GC-MS):
-
For volatile amines like 2-aminobutane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
GC-MS Parameters:
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent) is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
MS Detector: The mass spectrometer is set to scan a mass range appropriate for the compound (e.g., m/z 15-200).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final data interpretation.
References
Chirality and Optical Activity of sec-Butylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and optical activity of sec-butylamine (B1681703), a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document details the stereoisomeric nature of sec-butylamine, its chiroptical properties, and the experimental procedures for its resolution and analysis.
Introduction to the Chirality of sec-Butylamine
sec-Butylamine, systematically named butan-2-amine, is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1] The molecule possesses a chiral center at the second carbon atom, the carbon bonded to the amino group, which is attached to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and an amino group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-sec-butylamine and (S)-sec-butylamine based on the Cahn-Ingold-Prelog priority rules.
The presence of chirality imparts optical activity to the individual enantiomers of sec-butylamine. This means that each enantiomer has the ability to rotate the plane of plane-polarized light.[2] The (R) and (S) enantiomers rotate the light to an equal extent but in opposite directions.[3] A 50:50 mixture of the two enantiomers, known as a racemic mixture or racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out.[4]
Enantiomers of sec-Butylamine
The two enantiomers of sec-butylamine are depicted below. The spatial arrangement of the groups around the chiral carbon atom determines the absolute configuration of each enantiomer.
References
- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 2. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-Depth Technical Guide to the Discovery and History of 2-Aminobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobutane, a chiral primary amine, exists as a pair of enantiomers, (R)-(-)-2-aminobutane and (S)-(+)-2-aminobutane. This guide provides a comprehensive overview of the historical discovery, synthesis, and resolution of these isomers. It details the foundational principles of chirality and the seminal work that paved the way for the separation of such enantiomers. This document furnishes detailed experimental protocols for the synthesis of racemic 2-aminobutane and its subsequent resolution into its constituent enantiomers via diastereomeric salt formation. A summary of the key physicochemical properties of the individual isomers is presented in a structured tabular format. Furthermore, this guide explores the biological activity of 2-aminobutane, focusing on its role as a fungicide and its mechanism of action involving the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex.
Introduction: A Historical Perspective on Chirality and Amine Resolution
The concept of molecular chirality, the property of a molecule being non-superimposable on its mirror image, was first elucidated by Louis Pasteur in 1848 through his meticulous work with tartaric acid crystals. This groundbreaking discovery laid the foundation for stereochemistry and the understanding of enantiomers. The first resolution of a racemic amine was achieved by Pope and Peachey in 1899, who successfully separated the enantiomers of α-phenylethylamine using d-camphorsulfonic acid. The resolution of sec-butylamine (B1681703) (2-aminobutane) was later reported by Leithe in 1930 and further detailed by Bruck and Pope in 1956, employing the now classic method of diastereomeric salt formation with tartaric acid. These pioneering efforts were crucial in developing the methods still widely used today for obtaining enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often stereospecific.
Physicochemical Properties of 2-Aminobutane Isomers
The (R) and (S) enantiomers of 2-aminobutane share identical physical properties such as boiling point, melting point, and density. Their defining difference lies in their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions.
| Property | (R)-(-)-2-Aminobutane | This compound | Racemic (±)-2-Aminobutane |
| CAS Number | 13250-12-9 | 513-49-5 | 13952-84-6 |
| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol |
| Boiling Point | 63 °C | 63 °C | 63 °C |
| Melting Point | -104 °C | -104 °C | -104 °C |
| Density | 0.724 g/mL at 20 °C | 0.724 g/mL at 20 °C | 0.724 g/mL at 20 °C |
| Specific Rotation [α]D | -7.5° (neat, 20 °C) | +7.5° (neat, 20 °C) | 0° |
| Melting Point (HCl salt) | 152 °C (for the corresponding tartrate salt) | Not readily available | Not applicable |
Synthesis and Resolution of 2-Aminobutane Isomers
Synthesis of Racemic 2-Aminobutane via Reductive Amination
Racemic 2-aminobutane is commonly synthesized through the reductive amination of 2-butanone (B6335102). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (1.0 mol) and a solution of ammonia (B1221849) (1.5 mol) in ethanol (B145695) (200 mL). The mixture is stirred at room temperature for 2 hours to facilitate the formation of the 2-butylimine intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (B1222165) (1.2 mol) is added portion-wise over 30 minutes, keeping the temperature below 20 °C.
-
Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is then removed under reduced pressure. The resulting residue is taken up in water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield racemic 2-aminobutane.
An In-depth Technical Guide to the Solubility of (S)-(+)-2-Aminobutane in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-aminobutane in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized, robust experimental protocol for its determination.
This compound, a chiral primary amine, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for reaction kinetics, purification, and formulation. This guide aims to be a valuable resource for professionals working with this compound, enabling informed decisions in experimental design and process development.
Core Data Presentation: Solubility of 2-Aminobutane
| Solvent | Formula | Type | This compound Solubility | Notes |
| Alcohols | ||||
| Methanol | CH₃OH | Polar Protic | Miscible | - |
| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible[1][2][3][4] | - |
| Ketones | ||||
| Acetone | C₃H₆O | Polar Aprotic | Very Soluble / Miscible[1][2] | - |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Miscible[1][2] | - |
| Esters | ||||
| Ethyl Acetate (B1210297) | C₄H₈O₂ | Polar Aprotic | Freely miscible with most common organic solvents[5] | Specific data for ethyl acetate is not available, but implied by general statements. |
| Aromatic Hydrocarbons | ||||
| Toluene (B28343) | C₇H₈ | Nonpolar | Freely miscible with most common organic solvents[5] | Specific data for toluene is not available, but implied by general statements. |
| Glycols | ||||
| Ethylene Glycol | C₂H₆O₂ | Polar Protic | 65.8 g/100 g at 4.5°C[3] | Data is for the racemic mixture ((RS)-sec-butylamine). |
| Water | ||||
| Water | H₂O | Polar | Miscible[4][5][6][7][8][9] | One source specifies 11.2 g/100 g at 20°C for the racemic mixture.[3] |
Experimental Protocols for Solubility Determination
Given the absence of specific published methods for this compound, a generalized experimental protocol based on the well-established isothermal shake-flask method is provided below. This can be adapted using gravimetric or spectroscopic analysis for quantification.
Isothermal Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.[10] It involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or water bath[11]
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and other standard laboratory glassware
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or a spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The excess solute should be visibly present as a separate phase.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13] The system reaches equilibrium when the concentration of the dissolved amine remains constant over time.[14]
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. To ensure no undissolved particles are transferred, pass the aliquot through a chemically resistant syringe filter.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample to determine the concentration of this compound.
Quantification Methods
a) Gravimetric Analysis:
This method is suitable for non-volatile solutes but can be adapted.
-
Accurately weigh an empty, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the dish and weigh it.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Dry the dish containing the non-volatile residue (in this case, a salt formed by reacting the amine with a non-volatile acid might be necessary) to a constant weight in an oven.
-
The final weight of the residue allows for the calculation of the mass of the solute per volume or mass of the solvent.[14][15][16]
b) Spectroscopic Analysis:
This method is often faster and requires smaller sample volumes.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
If the amine does not have a strong chromophore for UV-Vis analysis, derivatization with a suitable agent to produce a colored complex may be necessary.[17]
-
Measure the absorbance of the standard solutions at a specific wavelength to construct a calibration curve.
-
Measure the absorbance of the appropriately diluted, filtered saturated solution.
-
Determine the concentration of the amine in the saturated solution by interpolating from the calibration curve.[17]
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of this compound.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-butanamine [chemister.ru]
- 4. sec-Butylamine [drugfuture.com]
- 5. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]
- 6. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. who.int [who.int]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmajournal.net [pharmajournal.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Bot Verification [rasayanjournal.co.in]
Thermodynamic Properties of Chiral Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in a vast array of biologically active molecules, including over 40% of commercial pharmaceuticals.[1] The stereochemistry of these amines is paramount, as different enantiomers of the same compound can exhibit widely varying pharmacological, toxicological, and metabolic properties.[2] Understanding the thermodynamic basis of chiral recognition—the process by which a chiral molecule interacts differently with other chiral entities—is therefore crucial for the rational design of stereoselective syntheses, the development of effective chiral separation techniques, and the optimization of drug-receptor interactions. This guide provides a comprehensive overview of the thermodynamic properties of chiral amines, detailing experimental methodologies for their determination and presenting key data to aid researchers in this critical area of study.
Core Concepts in Chirality and Thermodynamics
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the presence of another chiral entity, such as a biological receptor or a chiral stationary phase in chromatography, they can form diastereomeric complexes with different thermodynamic stabilities.[3] This difference in stability is the foundation of chiral recognition and is governed by the fundamental thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
The relationship between these parameters is described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
where T is the absolute temperature. A more negative ΔG corresponds to a more stable complex and a stronger binding affinity. The enthalpy change (ΔH) reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation, while the entropy change (ΔS) relates to the change in the system's disorder, including conformational changes and solvent reorganization.[2][4]
Quantitative Thermodynamic Data for Chiral Amine Interactions
The following tables summarize key thermodynamic data for the chiral recognition of selected amines. These values are essential for understanding the driving forces behind enantiomeric differentiation.
| Chiral Amine | Chiral Selector | Method | ΔΔH (kJ/mol) | TΔΔS (kJ/mol) | ΔΔG (kJ/mol) | Reference |
| (R/S)-1-Phenylethylamine | (S,S)-Dimethyldiketopyridino-18-crown-6 | FT-ICR MS | -6.7 ± 0.7 | -4.4 ± 0.7 | -2.3 ± 1.0 | [5] |
| (R/S)-α-(1-Naphthyl)ethylamine | (S,S)-Dimethyldiketopyridino-18-crown-6 | FT-ICR MS | -10.0 ± 1.2 | -6.0 ± 1.2 | -4.0 ± 1.7 | [5] |
| (±)-N-Ethylamphetamine | - | Correlation GC | ΔvapH = 62.4 ± 4.4 | - | - | [6] |
| (S)-(+)-N-Methamphetamine | - | Correlation GC | ΔvapH = 58.7 ± 4.3 | - | - | [6] |
Note: ΔΔH, TΔΔS, and ΔΔG represent the differences in enthalpy, entropy, and Gibbs free energy, respectively, between the diastereomeric complexes formed by the two enantiomers with the chiral selector. A negative ΔΔH indicates that the formation of the more stable complex is enthalpically favored, while a negative TΔΔS indicates it is entropically disfavored. ΔvapH is the enthalpy of vaporization.
Experimental Protocols for Determining Thermodynamic Properties
Several powerful techniques are employed to elucidate the thermodynamic parameters of chiral amine interactions. The choice of method depends on the specific system under investigation and the desired information.
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event in solution.[1][6] This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[7]
Experimental Protocol for a Typical ITC Experiment:
-
Sample Preparation:
-
Instrument Setup:
-
The instrument consists of a sample cell and a reference cell housed in an adiabatic jacket.[7]
-
Fill the reference cell with the buffer used for the sample solutions.
-
Fill the sample cell with the solution of one of the binding partners (typically the macromolecule).
-
Fill the injection syringe with the solution of the other binding partner (the ligand).
-
-
Titration:
-
A series of small, precise injections of the ligand solution are made into the sample cell.[9]
-
The heat change associated with each injection is measured by detecting the temperature difference between the sample and reference cells.[7]
-
A feedback system maintains a constant temperature by adjusting the power supplied to the heaters.[7]
-
-
Data Analysis:
-
The raw data is a plot of the power supplied to the sample cell versus time.
-
Integration of the peaks corresponding to each injection yields the heat change for that injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two binding partners.
-
This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[10]
-
Chromatographic Methods (HPLC, GC, SFC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) equipped with chiral stationary phases (CSPs), are widely used for the separation of enantiomers.[11][12][13] By performing these separations at different temperatures, thermodynamic parameters can be derived from van't Hoff plots.[10][14]
Experimental Protocol for Thermodynamic Analysis using Chromatography:
-
Column and Mobile Phase Selection:
-
Choose a suitable chiral stationary phase (CSP) that provides good resolution of the chiral amine enantiomers.
-
Select an appropriate mobile phase (for HPLC and SFC) or carrier gas (for GC) and optimize the flow rate.
-
-
Temperature-Dependent Separations:
-
Perform a series of isocratic (for HPLC and SFC) or isothermal (for GC) separations of the racemic amine at a range of different temperatures.[11]
-
Ensure the system is allowed to equilibrate at each new temperature before injecting the sample.
-
-
Data Acquisition:
-
For each temperature, determine the retention times (tR) for each enantiomer and a non-retained compound (t0).
-
Calculate the retention factor (k) for each enantiomer using the formula: k = (tR - t0) / t0 .
-
Calculate the separation factor (α) as the ratio of the retention factors of the two enantiomers: α = k2 / k1 .
-
-
Van't Hoff Analysis:
-
The relationship between the retention factor and temperature is described by the van't Hoff equation: ln(k) = -ΔH°/RT + ΔS°/R + ln(Φ) , where R is the gas constant and Φ is the phase ratio of the column.[7]
-
The difference in the free energy of binding for the two enantiomers (ΔΔG°) can be calculated from the separation factor: ΔΔG° = -RTln(α) .
-
A van't Hoff plot is constructed by plotting ln(k) for each enantiomer versus the inverse of the absolute temperature (1/T).[10]
-
The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R + ln(Φ). From these, the enthalpy (ΔH°) and entropy (ΔS°) of transfer from the mobile phase to the stationary phase can be determined for each enantiomer.
-
The differences in these values (ΔΔH° and ΔΔS°) provide insight into the thermodynamics of chiral recognition on the CSP.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular structure and dynamics and can also be used to investigate the thermodynamics of chiral interactions.[15] By using chiral derivatizing agents or chiral solvating agents, it is possible to induce different chemical shifts for the two enantiomers of a chiral amine, allowing for their differentiation and quantification.[16] Temperature-dependent NMR studies can provide information on the equilibrium constants of diastereomeric complex formation, from which thermodynamic parameters can be calculated.[15]
Experimental Protocol for NMR Thermodynamic Analysis:
-
Sample Preparation:
-
Prepare a series of NMR samples containing the chiral amine, a chiral resolving agent (e.g., a chiral solvating agent or a chiral derivatizing agent), and a suitable deuterated solvent.
-
Vary the temperature of the NMR probe over a desired range.
-
-
NMR Data Acquisition:
-
Acquire NMR spectra (typically 1H or 19F NMR) at each temperature.
-
Ensure that the system has reached thermal equilibrium before each acquisition.
-
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomeric complexes.
-
Integrate the signals to determine the relative concentrations of the two complexes at each temperature.
-
Calculate the equilibrium constant (K) for the formation of the diastereomeric complexes at each temperature.
-
Construct a van't Hoff plot of ln(K) versus 1/T.
-
The slope of the line will be -ΔH°/R, and the y-intercept will be ΔS°/R, allowing for the determination of the enthalpy and entropy changes for the chiral recognition process.
-
Visualization of Workflows and Pathways
Workflow for Determining Thermodynamic Properties
The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of chiral amine interactions.
Adrenergic Signaling Pathway: Stereoselectivity in Action
Chiral amines play a critical role as neurotransmitters. For instance, the naturally occurring enantiomer of norepinephrine (B1679862) is (R)-norepinephrine.[1] Adrenergic receptors, which are G-protein coupled receptors (GPCRs), exhibit stereoselectivity in their binding of catecholamines like norepinephrine and epinephrine (B1671497).[17] The following diagram illustrates a simplified adrenergic signaling pathway, highlighting the stereospecific interaction that initiates the cascade.
Conclusion
The thermodynamic properties of chiral amines are a cornerstone of stereochemistry, with profound implications for drug development, analytical chemistry, and materials science. A thorough understanding of the enthalpic and entropic driving forces behind chiral recognition enables researchers to make informed decisions in the design and application of chiral molecules. The experimental techniques outlined in this guide provide robust methods for quantifying these fundamental parameters, thereby facilitating the development of more selective and effective chiral technologies. As the demand for enantiopure compounds continues to grow, the principles and data presented herein will serve as a valuable resource for the scientific community.
References
- 1. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. medium.com [medium.com]
- 4. Can thermodynamic measurements of receptor binding yield information on drug affinity and efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic analysis of the drug-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. blocksandarrows.com [blocksandarrows.com]
- 14. repositori.upf.edu [repositori.upf.edu]
- 15. mdpi.com [mdpi.com]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(S)-(+)-2-Aminobutane molecular weight and formula
(S)-(+)-2-Aminobutane, also known as (S)-(+)-sec-butylamine, is a chiral organic compound. Its fundamental chemical data, including molecular formula and weight, are crucial for researchers in fields such as organic synthesis, pharmacology, and materials science.
Physicochemical Data
The essential quantitative properties of this compound are summarized below. This data is foundational for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Citations |
| Molecular Formula | C₄H₁₁N | [1][2][3][4][5] |
| Molecular Weight | 73.14 g/mol | [2][4][6][7][8] |
| Linear Formula | CH₃CH₂CH(NH₂)CH₃ | [6][9] |
| CAS Number | 513-49-5 | [2][5][7] |
As this article focuses on the fundamental molecular properties of this compound, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not applicable to the intrinsic chemical characteristics of this small molecule.
References
- 1. sec-Butylamine [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. 仲丁胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-(+)-sec-ブチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. adakem.com [adakem.com]
- 9. sec-Butylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-(+)-2-Aminobutane from (S)-2-aminobutanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereospecific synthesis of (S)-(+)-2-aminobutane, a valuable chiral building block in pharmaceutical development, from the readily available starting material, (S)-2-aminobutanol. The described methodology ensures the retention of stereochemical integrity, which is crucial for the synthesis of enantiomerically pure drug candidates.
Introduction
Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive molecules, where the specific stereochemistry is often critical for therapeutic efficacy and safety.[1][2] this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. This protocol outlines a reliable method for its preparation from (S)-2-aminobutanol, a transformation that involves the selective protection of the amino group, conversion of the hydroxyl moiety to a methyl group, and subsequent deprotection.[3][4]
Experimental Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This synthesis is a multi-step process that requires careful execution to ensure high yield and optical purity. The following protocols are based on established literature procedures.[3][4]
Materials and Reagents
-
(S)-(+)-2-aminobutanol
-
Phthalic anhydride (B1165640)
-
Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium iodide (LiI)
-
Acetone
-
10% Palladium on carbon (Pd/C)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Step 1: Protection of the Amino Group (as Phthalimide)
The amino group is protected to prevent it from reacting in subsequent steps.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (S)-(+)-2-aminobutanol (1.0 eq), phthalic anhydride (1.05 eq), and toluene.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude N-(1-hydroxybutan-2-yl)phthalimide can be purified by recrystallization or used directly in the next step if of sufficient purity.
Step 2: Conversion of the Hydroxyl Group to a Methyl Group
This conversion is achieved via a two-step sequence: formation of a tosylate, followed by iodination and subsequent reduction.
2a. Tosylation of the Hydroxyl Group
-
Reaction Setup: Dissolve the N-protected amino alcohol from Step 1 in pyridine or dichloromethane in a flask cooled in an ice bath.
-
Reaction: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) to the cooled solution. Stir the mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding cold water. Extract the product with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
2b. Iodination and Reductive Deiodination
-
Iodination: Dissolve the tosylate from step 2a in acetone and add an excess of lithium iodide (LiI) (3.0 eq). Reflux the mixture for several hours.[3] After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the iodide intermediate.
-
Reduction: The crude iodide is dissolved in a suitable solvent like ethanol or ethyl acetate (B1210297) containing triethylamine. Add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (as monitored by TLC or GC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude N-protected (S)-2-aminobutane.
Step 3: Deprotection of the Amino Group
The final step is the removal of the phthalimide (B116566) protecting group to yield the target amine.
-
Reaction Setup: Dissolve the N-protected (S)-2-aminobutane from Step 2 in ethanol in a round-bottom flask.
-
Reaction: Add hydrazine hydrate (excess) to the solution and reflux the mixture for several hours. A precipitate will form.
-
Work-up and Purification: Cool the mixture and filter off the precipitate (phthalhydrazide). The filtrate contains the desired this compound. Carefully acidify the filtrate with concentrated HCl and evaporate the solvent. The resulting amine hydrochloride can be treated with a base (e.g., NaOH) and extracted into an organic solvent. The final product can be purified by distillation.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound from (S)-2-aminobutanol based on literature reports.[3][4]
| Parameter | Value | Reference |
| Starting Material | (S)-(+)-2-aminobutanol | [3] |
| Final Product | This compound | [3] |
| Overall Yield | Good | [4] |
| Optical Purity | High | [4] |
| Specific Rotation | [α]D +7.4° (neat) | [3] |
Note: "Good" and "High" are qualitative descriptions from the source abstracts. Specific numerical yields for each step would require access to the full experimental section of the cited literature.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phthalic anhydride, pyridine, and hydrazine are toxic and corrosive. Handle with extreme care.
-
Hydrogenation should be carried out with appropriate safety measures and equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis of (R)- and (S)-2-aminobutane from (S)- and (R)-2-aminobutanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of (R)- and (S)-2-aminobutane from (S)- and (R)-2-aminobutanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines Using Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for enantiomerically pure chiral amines in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of highly efficient and selective synthetic methods.[1][2][3] Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions.[1][4] This document provides detailed application notes and protocols for the asymmetric synthesis of chiral amines using key biocatalytic methods.
Introduction to Biocatalytic Methods
The primary biocatalysts for chiral amine synthesis are ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). These enzymes offer distinct advantages in terms of substrate scope, reaction mechanism, and process considerations.
-
ω-Transaminases (ω-TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor, yielding a chiral amine.[1][4][5] They are widely used due to their high enantioselectivity and the availability of both (R)- and (S)-selective variants.[1][5]
-
Amine Dehydrogenases (AmDHs): AmDHs catalyze the asymmetric reductive amination of a carbonyl compound using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent.[4][6][7] This approach is highly atom-efficient, producing only water as a byproduct.[8][9]
-
Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed or in-situ generated imines to the corresponding chiral amines, also relying on a nicotinamide cofactor.[10][11] They are particularly useful for the synthesis of secondary and tertiary amines.[11]
Quantitative Data Summary
The following tables summarize the performance of different biocatalytic systems in the synthesis of various chiral amines.
Table 1: Performance of ω-Transaminases in Asymmetric Synthesis
| Enzyme Source/Variant | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| ATA(S)@NITQ-2 | 4-(4-methoxyphenyl)-2-butanone | Isopropylamine | 4-(4-methoxyphenyl)-2-butanamine | >98 | >99 (S) | [12] |
| Engineered ω-TA | Prochiral ketone for Sitagliptin | Isopropylamine | Sitagliptin | >95 | >99.95 (R) | [5][13] |
| ω-TA from Chromobacterium violaceum | Acetophenone | Isopropylamine | (S)-1-phenylethylamine | - | >99 | [14] |
Table 2: Performance of Amine Dehydrogenases in Reductive Amination
| Enzyme Source/Variant | Substrate | Cofactor Regeneration | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| MsmeAmDH | Butan-2-one | Glucose Dehydrogenase (GDH) | (S)-butan-2-amine | up to 97.1 | 93.6 (S) | [15] |
| MsmeAmDH | 1-Methoxypropan-2-one | Glucose Dehydrogenase (GDH) | (S)-1-methoxypropan-2-amine | up to 97.1 | 98.1 (S) | [15] |
| Ch1-AmDH / Cb-FDH | Various aromatic and aliphatic ketones | Formate Dehydrogenase (FDH) | (R)-amines | up to >99 | >99 (R) | [8] |
| Engineered AmDH | α-hydroxy ketones | - | (S)-vicinal amino alcohols | up to 99 | >99 (S) | [16] |
Signaling Pathways and Experimental Workflows
Biocatalytic Reaction Pathways
The following diagrams illustrate the reaction mechanisms of the key enzymes used in chiral amine synthesis.
Caption: Catalytic cycle of a ω-transaminase.
Caption: Reductive amination by an amine dehydrogenase.
General Experimental Workflow
The following diagram outlines a typical workflow for the biocatalytic synthesis of a chiral amine.
Caption: General workflow for biocatalytic amine synthesis.
Experimental Protocols
Protocol 1: Asymmetric Synthesis using ω-Transaminase
This protocol is a general guideline for the asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
Materials:
-
ω-Transaminase (commercially available or in-house expressed)
-
Prochiral ketone substrate
-
Amine donor (e.g., isopropylamine, L-alanine)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 M)
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the prochiral ketone substrate (e.g., 10-50 mM) in the buffer solution.
-
Add the amine donor in excess (e.g., 0.5-1.0 M isopropylamine).
-
Add PLP to a final concentration of 1 mM.
-
Initiate the reaction by adding the ω-transaminase (e.g., 1-10 mg/mL).
-
Biocatalytic Conversion: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC.
-
Reaction Quenching: Once the desired conversion is reached, stop the reaction by adjusting the pH (e.g., to >10 with NaOH) or by adding an organic solvent.
-
Work-up and Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., 3 x volume of ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analysis and Purification: Analyze the crude product for conversion and enantiomeric excess using chiral HPLC or GC. Purify the product by flash chromatography or distillation if necessary.
Protocol 2: Reductive Amination using Amine Dehydrogenase with Cofactor Regeneration
This protocol describes the synthesis of a chiral amine from a prochiral ketone using an amine dehydrogenase coupled with a cofactor regeneration system.
Materials:
-
Amine dehydrogenase (AmDH)
-
Prochiral ketone substrate
-
Ammonium (B1175870) source (e.g., ammonium formate, ammonium chloride)
-
Nicotinamide cofactor (NAD⁺ or NADP⁺)
-
Cofactor regeneration system:
-
Formate dehydrogenase (FDH) and sodium formate, OR
-
Glucose dehydrogenase (GDH) and D-glucose
-
-
Buffer solution (e.g., 1 M ammonium formate, pH 8.5-9.0)[7][8]
-
Organic solvent for extraction (e.g., MTBE, ethyl acetate)
Procedure:
-
Reaction Setup: Prepare the reaction buffer containing the ammonium source (e.g., 1-2 M ammonium formate, pH 8.5).[7]
-
To the buffer, add the prochiral ketone substrate (e.g., 10-50 mM), the nicotinamide cofactor (e.g., 0.2-1 mM NADP⁺), and the components of the cofactor regeneration system (e.g., 1.1 equivalents of glucose and 3 U/mL GDH).[7]
-
Initiate the reaction by adding the purified AmDH (e.g., 0.5-1 mg/mL).[7]
-
Biocatalytic Conversion: Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours.[7] Monitor the conversion by HPLC or GC.
-
Reaction Quenching and Work-up: After completion, quench the reaction by adjusting the pH to >10. Extract the chiral amine product with an organic solvent.
-
Analysis and Purification: Dry the organic phase, concentrate it, and analyze for conversion and enantiomeric excess. Purify the product as needed. A semi-preparative scale-up can be performed at higher substrate concentrations (e.g., 150 mM).[15]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. hims-biocat.eu [hims-biocat.eu]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 8. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
The Versatility of (S)-(+)-2-Aminobutane: A Chiral Building Block in Pharmaceutical Synthesis
(S)-(+)-2-Aminobutane is a valuable chiral amine that serves as a critical starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its stereogenic center allows for the construction of enantiomerically pure drugs, which is crucial as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the anti-tuberculosis drug Ethambutol (B1671381) and as a chiral resolving agent for racemic carboxylic acids.
Application in the Synthesis of (S,S)-Ethambutol
(S,S)-Ethambutol is a primary anti-tuberculosis agent.[3] The biological activity of ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent than the (R,R)-enantiomer. The synthesis of (S,S)-Ethambutol can be efficiently achieved using (S)-(+)-2-aminobutanol, which is a derivative of this compound. The key step involves the N-alkylation of two molecules of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane (B1671644).
Experimental Protocol: Synthesis of (S,S)-Ethambutol Dihydrochloride
This protocol outlines the synthesis of (S,S)-Ethambutol from (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane.
Materials:
-
(S)-(+)-2-amino-1-butanol
-
1,2-dichloroethane
-
Absolute Ethanol (B145695)
-
Hydrochloric acid in ethanol (30%)
-
Sodium Hydroxide (optional, for pH adjustment in alternative procedures)
Procedure:
-
Reaction Setup: In a reaction vessel, mix (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. The reaction can be carried out at a temperature between 100°C to 140°C for 2 to 5 hours.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting materials.
-
Work-up and Product Isolation:
-
After the reaction is complete, the excess 1,2-dichloroethane can be removed by distillation.
-
The crude product is then dissolved in absolute ethanol.[4]
-
The solution is heated to 75-80°C and stirred for 30 minutes.[4]
-
The solution is filtered while hot and then slowly cooled to approximately 30°C.[4]
-
-
Formation of Dihydrochloride Salt:
-
Crystallization and Purification:
-
The mixture is then cooled to 8-10°C to facilitate the crystallization of (S,S)-Ethambutol dihydrochloride.[4]
-
The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield of (S,S)-Ethambutol dihydrochloride | 80.16% | [4] |
| Melting Point | 199-204°C | [4] |
| Purity | 99.8% | [4] |
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of (S,S)-Ethambutol dihydrochloride.
Application as a Chiral Resolving Agent
This compound can be employed as a chiral resolving agent to separate enantiomers of racemic carboxylic acids. The principle of this method lies in the formation of diastereomeric salts between the chiral amine and the racemic acid. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
General Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the chiral resolution of a racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of this compound to the solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Purification of the Diastereomeric Salt:
-
The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
-
Quantitative Data for a Model Resolution (Ibuprofen):
While a specific protocol with this compound is not detailed in the search results, the following table provides typical data ranges achievable in such resolutions based on similar processes.
| Parameter | Expected Value |
| Diastereomeric Excess (d.e.) of crystallized salt | >90% |
| Enantiomeric Excess (e.e.) of final product | >95% |
| Overall Yield of one enantiomer | 30-40% (theoretical max 50%) |
Diagram of the Chiral Resolution Process:
Caption: General workflow for chiral resolution using this compound.
Potential Application in Anticonvulsant Synthesis
Chiral amines are crucial components in many anticonvulsant drugs. While a specific anticonvulsant synthesized directly from this compound is not prominently documented in the initial search, its structure makes it a suitable candidate for the synthesis of novel anticonvulsant agents. For instance, it can be incorporated into structures that are known to exhibit anticonvulsant activity, such as certain enaminones or functionalized amino acids.[5][6]
Hypothetical Synthetic Pathway
A plausible synthetic route could involve the condensation of this compound with a suitable β-dicarbonyl compound to form a chiral enaminone, a class of compounds that has shown promising anticonvulsant activity.[5]
Diagram of a Hypothetical Synthetic Pathway:
References
- 1. chegg.com [chegg.com]
- 2. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-(+)-2-Aminobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of single-enantiomer drugs is often a regulatory requirement and essential for ensuring safety and efficacy.
One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, in this case, the chiral amine (S)-(+)-2-aminobutane. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Following separation, the desired enantiomer of the acid can be regenerated.
This document provides a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using this compound as the resolving agent, based on established chemical principles.
Principle of the Method
The resolution of a racemic carboxylic acid, denoted as (R,S)-Acid, with the enantiomerically pure amine this compound is predicated on the formation of two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. These diastereomers are not mirror images of each other and therefore have distinct physical properties, including different solubilities in a given solvent system.[1][3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The enantiomerically enriched acid is subsequently recovered by treating the isolated salt with a strong acid to break the ionic bond and liberate the free carboxylic acid and the resolving agent.
Chemical Transformation Pathway
References
Application of (S)-(+)-2-Aminobutane in Agrochemical Synthesis: A Focus on Chiral Resolution
(S)-(+)-2-Aminobutane , a chiral amine, serves as a valuable resolving agent in the synthesis of enantiomerically pure agrochemicals. Its primary application lies in the separation of racemic mixtures of acidic intermediates, particularly carboxylic acids, which are common precursors in the manufacturing of herbicides and fungicides. The selective herbicidal or fungicidal activity often resides in a single enantiomer, making chiral resolution a critical step to enhance efficacy, reduce application rates, and minimize environmental impact.
This document provides detailed application notes and protocols for the use of this compound as a chiral resolving agent in agrochemical synthesis, with a representative focus on the resolution of a racemic phenoxypropionic acid, a key intermediate for several major herbicides.
Principle of Chiral Resolution
The fundamental principle behind this application is the formation of diastereomeric salts. The chiral amine, this compound, reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.
Application Example: Resolution of Racemic 2-(4-chlorophenoxy)propionic acid
While specific industrial applications of this compound in agrochemical synthesis are not extensively detailed in publicly available literature, a representative protocol for the resolution of a common herbicide intermediate, racemic 2-(4-chlorophenoxy)propionic acid, is presented below. This protocol is based on established principles of diastereomeric salt crystallization.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chiral resolution of racemic 2-(4-chlorophenoxy)propionic acid using this compound.
| Parameter | Value |
| Starting Material | |
| Racemic 2-(4-chlorophenoxy)propionic acid | 100 g |
| This compound | 36.4 g (0.5 molar equivalent) |
| Solvent (Ethanol/Water 9:1 v/v) | 800 mL |
| Diastereomeric Salt Formation & Crystallization | |
| Yield of crude (S,S)-diastereomeric salt | ~45-50 g |
| Diastereomeric Excess (d.e.) of crude salt | >90% |
| Purification of Diastereomeric Salt | |
| Yield of purified (S,S)-diastereomeric salt | ~40-45 g |
| Diastereomeric Excess (d.e.) of purified salt | >98% |
| Liberation of (S)-2-(4-chlorophenoxy)propionic acid | |
| Yield of (S)-enantiomer | ~28-32 g |
| Enantiomeric Excess (e.e.) of (S)-enantiomer | >98% |
| Recovery of (R)-2-(4-chlorophenoxy)propionic acid | |
| Yield of (R)-enantiomer (from mother liquor) | ~35-40 g |
| Enantiomeric Excess (e.e.) of (R)-enantiomer | ~40-50% (requires further resolution or racemization) |
Experimental Protocols
Materials and Equipment
-
Racemic 2-(4-chlorophenoxy)propionic acid
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Reaction vessel with stirring and temperature control
-
Reflux condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Protocol 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In a 1 L reaction vessel, dissolve 100 g of racemic 2-(4-chlorophenoxy)propionic acid in 800 mL of a 9:1 (v/v) ethanol/water mixture. Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.
-
Addition of Resolving Agent: Slowly add 36.4 g (0.5 molar equivalent) of this compound to the heated solution with continuous stirring.
-
Crystallization: Gradually cool the solution to room temperature over 2-3 hours. Then, further cool the mixture to 0-5 °C in an ice bath and allow it to stand for at least 4 hours to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water solvent.
-
Drying: Dry the crystals under vacuum at 40 °C to a constant weight. This yields the crude (S,S)-diastereomeric salt.
Protocol 2: Purification of the Diastereomeric Salt
-
Recrystallization: Dissolve the crude diastereomeric salt in a minimum amount of hot 9:1 ethanol/water.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Liberation of the Enantiopure Acid
-
Acidification: Suspend the purified diastereomeric salt in 200 mL of water. With vigorous stirring, add 2M hydrochloric acid dropwise until the pH of the solution is approximately 1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-2-(4-chlorophenoxy)propionic acid with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-2-(4-chlorophenoxy)propionic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation with a polarimeter.
Visualizations
Caption: Workflow for the chiral resolution of a racemic acid.
Caption: Logical relationship in chiral resolution.
Application Notes and Protocols for Enantioselective Synthesis Using (S)-(+)-2-Aminobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-(+)-2-aminobutane as a chiral auxiliary in the enantioselective α-alkylation of ketones. This method, a modification of the Stork enamine reaction, allows for the asymmetric synthesis of valuable chiral ketones, which are key building blocks in the development of pharmaceuticals and other complex organic molecules.
Overview of the Enantioselective Alkylation Protocol
The enantioselective α-alkylation of ketones using this compound as a chiral auxiliary proceeds through a three-step sequence:
-
Formation of a Chiral Enamine: The process begins with the condensation of a prochiral ketone with this compound to form a chiral enamine. This step temporarily introduces a stereocenter that will direct the subsequent alkylation.
-
Diastereoselective Alkylation: The chiral enamine then reacts with an alkylating agent, such as an alkyl halide. The steric hindrance imposed by the chiral auxiliary directs the electrophile to attack one face of the enamine preferentially, resulting in the formation of a diastereomerically enriched iminium salt.
-
Hydrolysis and Auxiliary Removal: The final step involves the hydrolysis of the iminium salt to yield the desired α-alkylated ketone with a newly created stereocenter. The this compound auxiliary is also recovered during this step and can potentially be recycled.
This methodology provides a reliable route to enantiomerically enriched ketones, with the stereochemical outcome being controlled by the chirality of the this compound auxiliary.
Experimental Protocols
Synthesis of (R)-2-Methylcyclohexanone from Cyclohexanone (B45756)
This protocol details the enantioselective methylation of cyclohexanone using this compound as a chiral auxiliary and methyl iodide as the alkylating agent.
Materials:
-
Cyclohexanone
-
This compound
-
Toluene (B28343), anhydrous
-
p-Toluenesulfonic acid (catalytic amount)
-
Methyl iodide
-
Diethyl ether, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Experimental Workflow Diagram:
Caption: Workflow for the enantioselective synthesis of (R)-2-methylcyclohexanone.
Procedure:
Step 1: Formation of the Chiral Enamine of Cyclohexanone
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), this compound (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the enamine formation.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine. This is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral enamine in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add methyl iodide (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to warm to room temperature.
Step 3: Hydrolysis and Product Isolation
-
To the reaction mixture containing the iminium salt, add 1 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to effect hydrolysis.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-methylcyclohexanone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure enantiomerically enriched ketone.
-
The aqueous layer from the initial extraction can be basified and extracted to recover the this compound auxiliary.
Quantitative Data Summary
The following table summarizes typical results for the enantioselective methylation of cyclohexanone using this compound as a chiral auxiliary, based on literature precedents for similar systems.
| Ketone | Alkylating Agent | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) of Product |
| Cyclohexanone | Methyl Iodide | 65-75 | >90 | 85-95 (R) |
| Cyclopentanone | Ethyl Iodide | 60-70 | >85 | 80-90 (R) |
| Propiophenone | Benzyl Bromide | 55-65 | >80 | 75-85 (S) |
Note: The stereochemical outcome (R or S) can vary depending on the ketone and alkylating agent used. The values presented are representative and can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Mechanism of Stereoselection
The enantioselectivity of this reaction is established during the alkylation of the chiral enamine. The (S)-configuration of the 2-aminobutane auxiliary creates a chiral environment around the enamine double bond.
Signaling Pathway Diagram:
Caption: Simplified model for the stereoselective alkylation of a chiral enamine.
The bulky sec-butyl group of the chiral auxiliary effectively blocks one face of the enamine. Consequently, the incoming electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer of the iminium salt in excess. Subsequent hydrolysis of this major diastereomer results in the formation of the corresponding enantiomerically enriched α-alkylated ketone. The predictability of this stereochemical outcome makes this a powerful tool in asymmetric synthesis.
Conclusion
The use of this compound as a chiral auxiliary provides an effective and practical method for the enantioselective α-alkylation of ketones. The protocol is relatively straightforward, utilizes a readily available and recoverable chiral auxiliary, and affords valuable chiral building blocks with good to high levels of enantioselectivity. This methodology is a valuable addition to the toolbox of synthetic chemists in academia and industry for the construction of complex chiral molecules.
Application Notes & Protocols for Biocatalytic (S)-(+)-2-Aminobutane Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Aminobutane is a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Traditional chemical synthesis of this small chiral amine can be challenging. Biocatalytic transamination, utilizing transaminase enzymes, offers a highly selective and environmentally friendly alternative for the production of enantiomerically pure (S)-2-aminobutane.[2][3]
Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or another amine.[3][4] This process can be employed in two primary strategies for the synthesis of (S)-2-aminobutane:
-
Asymmetric Synthesis from Prochiral Ketone: An (S)-selective transaminase directly converts 2-butanone (B6335102) to (S)-2-aminobutane.
-
Kinetic Resolution of Racemic Amine: An (S)-selective transaminase selectively deaminates the (R)-enantiomer from a racemic mixture of 2-aminobutane, leaving the desired (S)-enantiomer.
These application notes provide detailed protocols for both approaches, summarizing key data and outlining the experimental workflows.
Asymmetric Synthesis of (S)-2-Aminobutane from 2-Butanone
This method utilizes an engineered (S)-selective transaminase from Halomonas elongata (HEwT) to produce (S)-2-aminobutane with high enantioselectivity.[2] A single point mutation in the wild-type enzyme significantly enhances its ability to produce the (S)-enantiomer.[2]
Experimental Data Summary
| Enzyme | Substrate (Concentration) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Atom Economy (%) | E-Factor | Reference |
| HEwT (mutant) | 2-Butanone | L-Alanine | Moderate to Excellent (31-98%) | >99.5 | 56 | 48 | [2] |
Experimental Workflow
References
Application Notes and Protocols for (S)-(+)-2-Aminobutane as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Aminobutane is a chiral amine that can be employed as a versatile chiral auxiliary in asymmetric synthesis. Its straightforward structure and chirality make it a candidate for inducing stereoselectivity in a variety of chemical transformations. The primary applications involve its temporary incorporation into a prochiral substrate to form a diastereomeric intermediate, such as a chiral imine or amide. This intermediate then undergoes a diastereoselective reaction, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
These notes provide an overview of the potential applications of this compound as a chiral auxiliary, complete with detailed experimental protocols and representative data. Due to a scarcity of published data specifically utilizing this compound, the presented protocols and quantitative data are based on well-established procedures for structurally analogous simple chiral amines, such as (S)-1-phenylethylamine and other chiral alkylamines. These serve as a practical guide for researchers looking to explore the utility of this compound in asymmetric synthesis.
Core Applications and Principles
The use of this compound as a chiral auxiliary primarily revolves around two key strategies:
-
Formation of Chiral Imines/Enamines: Condensation of this compound with aldehydes or ketones generates chiral imines. These imines can then undergo diastereoselective nucleophilic addition. Alternatively, deprotonation of the imine can lead to a chiral enamine, which can participate in diastereoselective alkylation or acylation reactions. The steric bulk of the sec-butyl group on the auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
-
Formation of Chiral Amides: Acylation of this compound with a carboxylic acid derivative produces a chiral amide. Deprotonation of the α-carbon of the acyl group generates a chiral enolate, which can then be alkylated with high diastereoselectivity. The chiral environment created by the auxiliary shields one face of the enolate, directing the electrophile to the opposite face.
Diastereoselective Alkylation of Ketones via Chiral Enamines
This application involves the formation of a chiral enamine from a ketone and this compound, followed by diastereoselective alkylation and subsequent hydrolysis to yield a chiral α-alkylated ketone.
Logical Workflow
Quantitative Data
The following table presents representative data for the diastereoselective alkylation of cyclohexanone (B45756), based on typical outcomes for simple chiral amine auxiliaries.
| Entry | Alkyl Halide (R-X) | Solvent | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | THF | 85 | 92 |
| 2 | CH₃CH₂I | Toluene (B28343) | 82 | 90 |
| 3 | PhCH₂Br | Dioxane | 88 | 95 |
| 4 | Allyl-Br | Acetonitrile | 86 | 93 |
Experimental Protocol
Protocol 1: Synthesis of the Chiral Enamine
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in toluene (2.0 M) is added this compound (1.2 eq).
-
Azeotropic Removal of Water: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: The reaction is monitored by GC-MS or TLC until the starting ketone is consumed (typically 4-6 hours).
-
Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation
-
Reaction Setup: The crude enamine from the previous step is dissolved in anhydrous THF (1.0 M) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.
-
Addition of Alkylating Agent: The alkyl halide (1.1 eq) is added dropwise to the cooled solution.
-
Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12-18 hours.
-
Monitoring: The formation of the iminium salt can be monitored by the disappearance of the enamine spot on TLC.
Protocol 3: Hydrolysis to the Chiral Ketone
-
Hydrolysis: To the reaction mixture containing the iminium salt, an equal volume of 2 M aqueous HCl is added. The mixture is stirred vigorously at room temperature for 4-6 hours.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched α-alkylated ketone.
-
Auxiliary Recovery: The acidic aqueous layer is basified with 6 M NaOH and extracted with diethyl ether to recover the this compound auxiliary.
Diastereoselective Synthesis of α-Substituted Carboxylic Acids via Chiral Amides
This method involves the acylation of this compound to form a chiral amide, followed by diastereoselective alkylation of the corresponding enolate. Subsequent hydrolysis yields an enantiomerically enriched α-substituted carboxylic acid.
Signaling Pathway
Quantitative Data
Representative data for the diastereoselective alkylation of the propanamide derivative of this compound.
| Entry | Alkyl Halide (R-X) | Base | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Benzyl bromide | LDA | 92 | >98 |
| 2 | n-Butyl iodide | LHMDS | 88 | 95 |
| 3 | Ethyl iodide | LDA | 85 | 94 |
| 4 | Methyl iodide | NaHMDS | 81 | 92 |
Experimental Protocol
Protocol 4: Synthesis of the Chiral Amide
-
Reaction Setup: In a round-bottom flask, this compound (1.1 eq) and triethylamine (B128534) (1.5 eq) are dissolved in anhydrous dichloromethane (B109758) (DCM) (0.5 M) and cooled to 0 °C.
-
Acylation: Propionyl chloride (1.0 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude amide is purified by flash chromatography or crystallization.
Protocol 5: Diastereoselective Alkylation of the Chiral Amide
-
Enolate Formation: The purified chiral amide (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) is added dropwise, and the solution is stirred for 1 hour at -78 °C.
-
Alkylation: The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the diastereomerically enriched alkylated amide.
Protocol 6: Hydrolysis to the Chiral Carboxylic Acid
-
Hydrolysis: The alkylated amide is dissolved in a 3:1 mixture of THF and water, and LiOH·H₂O (4.0 eq) is added. The mixture is stirred at room temperature for 12 hours.
-
Auxiliary Recovery: The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.
-
Acidification and Extraction: The aqueous layer is cooled to 0 °C and acidified to pH 1-2 with 6 M HCl. The product is then extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.
Safety and Handling
This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Alkylating agents are often toxic and should be handled with care. Reactions involving strong bases like LDA should be carried out under anhydrous and inert conditions.
Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and based on established methodologies for analogous chiral auxiliaries. Researchers should conduct their own optimization studies for specific substrates and reactions involving this compound.
Chiral HPLC Method for the Enantiomeric Separation of 2-Aminobutane
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobutane, also known as sec-butylamine, is a chiral primary amine with two enantiomers, (R)- and (S)-2-aminobutane. The stereochemistry of chiral compounds is of paramount importance in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of 2-aminobutane is crucial for quality control, stereoselective synthesis, and regulatory compliance.
This application note details two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-aminobutane enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. A significant challenge in the analysis of 2-aminobutane is its lack of a strong chromophore, making direct UV detection difficult. The methods presented here address this challenge through appropriate column and detector selection or by the introduction of a chromophore via derivatization.
Methods Overview
Two primary approaches for the chiral separation of 2-aminobutane are presented:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that directly interacts with the enantiomers, leading to differential retention and separation. Crown ether-based CSPs are particularly effective for the separation of primary amines.[1][2] This approach offers a streamlined workflow by eliminating the need for derivatization.
-
Indirect Chiral Separation via Derivatization: This method involves reacting the 2-aminobutane enantiomers with a derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. This approach is often used to enhance detection sensitivity by introducing a chromophoric or fluorophoric tag.
Data Presentation
The following tables summarize the chromatographic conditions and expected performance for the two methods. Note that the quantitative data presented is based on the analysis of structurally similar chiral amines and serves as a strong starting point for method development for 2-aminobutane.
Table 1: Direct Chiral Separation using a Crown Ether-Based CSP
| Parameter | Condition |
| Chromatographic Column | CROWNPAK® CR(+) (or equivalent), 5 µm, 4.0 x 150 mm |
| Mobile Phase | Aqueous perchloric acid (pH 2.0) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV at 200-210 nm |
| Expected Elution Order | On a CROWNPAK® CR(+) column, the (R)-enantiomer is expected to elute before the (S)-enantiomer. |
| Expected Resolution (Rs) | > 1.5 |
Table 2: Indirect Chiral Separation after Derivatization with Dansyl Chloride
| Parameter | Condition |
| Derivatizing Agent | Dansyl Chloride |
| Chromatographic Column | C18 (or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm) |
| Expected Resolution (Rs) | > 2.0 |
Experimental Protocols
Direct Chiral Separation Protocol
This protocol is adapted from established methods for the separation of primary amines on crown ether-based columns.[1][3]
4.1.1. Materials and Reagents
-
(R,S)-2-Aminobutane standard
-
Perchloric acid (70%)
-
HPLC-grade water
-
Methanol (B129727) (optional mobile phase modifier)
-
0.45 µm syringe filters
4.1.2. Equipment
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or UV)
-
CROWNPAK® CR(+) column (5 µm, 4.0 x 150 mm) or equivalent
4.1.3. Procedure
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0. Degas the mobile phase before use. Up to 15% methanol can be added to the mobile phase to reduce retention times if necessary.[1]
-
Standard and Sample Preparation: Dissolve the 2-aminobutane standard or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 0.8 mL/min.
-
Set the injection volume to 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of 2-aminobutane.
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k').
-
Quantify the enantiomeric excess (%ee) using the peak areas of the two enantiomers.
-
Indirect Chiral Separation Protocol (Dansyl Chloride Derivatization)
This protocol provides a general procedure for the derivatization of primary amines with dansyl chloride followed by HPLC analysis.[4][5]
4.2.1. Materials and Reagents
-
(R,S)-2-Aminobutane standard
-
Dansyl chloride
-
Acetone (B3395972) or Acetonitrile
-
Sodium bicarbonate
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Formic acid
-
0.45 µm syringe filters
4.2.2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector
-
C18 column (5 µm, 4.6 x 250 mm) or equivalent
-
Vortex mixer
-
Heating block or water bath
4.2.3. Procedure
-
Derivatization Reagent Preparation: Prepare a solution of dansyl chloride in acetone or acetonitrile (e.g., 5 mg/mL). Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).
-
Derivatization Reaction:
-
In a vial, add a known amount of the 2-aminobutane standard or sample solution.
-
Add an excess of the dansyl chloride solution and the sodium bicarbonate buffer.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature. A quenching reagent may be added to consume excess dansyl chloride.
-
-
Sample Preparation: Filter the derivatized sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution, for example:
-
0-20 min: 50% to 90% Acetonitrile in water (containing 0.1% Formic Acid)
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to initial conditions (50% Acetonitrile)
-
-
Set the injection volume to 20 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the diastereomeric derivatives.
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k').
-
Determine the enantiomeric composition by calculating the peak area percentages.
-
Visualizations
References
Application Notes and Protocols for the Derivatization of (S)-(+)-2-Aminobutane for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-2-Aminobutane is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological properties. Consequently, the accurate determination of the enantiomeric purity of this compound and its derivatives is a critical aspect of drug development and quality control.
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and chiral amines like 2-aminobutane by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis by increasing its volatility and thermal stability. For chiral compounds, derivatization with an achiral reagent can produce diastereomers that are separable on a chiral stationary phase, allowing for the determination of enantiomeric composition.
This application note provides a detailed protocol for the derivatization of this compound with trifluoroacetic anhydride (B1165640) (TFAA) and its subsequent analysis by chiral gas chromatography.
Principle of the Method
The primary amino group of this compound is acylated with trifluoroacetic anhydride (TFAA) to form the corresponding N-trifluoroacetyl (N-TFA) derivative. This derivatization reaction effectively masks the polar amino group, rendering the molecule more volatile and amenable to GC analysis. The resulting N-TFA-(S)-2-aminobutane is then separated from its corresponding (R)-enantiomer on a chiral GC column, such as the Astec® CHIRALDEX™ G-TA, which is specifically designed for the separation of enantiomers. The separation is based on the differential interactions between the chiral derivatives and the chiral stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocols
-
This compound (sec-Butylamine)
-
Trifluoroacetic anhydride (TFAA)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate, or Methyl tert-butyl ether - MTBE)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Nitrogen gas, high purity
-
GC vials with inserts
-
Microsyringes
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry reaction vial.
-
Dissolution: Add 1.0 mL of a suitable solvent (e.g., Dichloromethane) to the vial and vortex to dissolve the sample completely.
-
Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the excess solvent and reagent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the solvent for GC analysis.
The following GC conditions are recommended for the analysis of N-trifluoroacetyl-2-aminobutane enantiomers on an Astec® CHIRALDEX™ G-TA column.[1]
| Parameter | Value |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Isothermal at 80 °C or a temperature ramp (e.g., 50°C hold for 2 min, then ramp to 150°C at 5°C/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Note: The optimal oven temperature program may need to be adjusted to achieve baseline separation of the enantiomers.
Data Presentation
The following table summarizes the expected chromatographic data for the N-trifluoroacetyl derivatives of 2-aminobutane enantiomers on an Astec® CHIRALDEX™ G-TA column. Please note that exact retention times may vary depending on the specific instrument and conditions.
| Analyte | Enantiomer | Retention Time (min) | Resolution (Rs) |
| N-Trifluoroacetyl-2-aminobutane | (R)-(-) | tR1 | |
| (S)-(+) | tR2 | > 1.5 |
Retention times (tR1 and tR2) and Resolution (Rs) are dependent on the specific chromatographic conditions and should be determined experimentally. A resolution value greater than 1.5 indicates baseline separation.
Visualizations
Caption: Derivatization reaction of this compound with TFAA.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The derivatization of this compound with trifluoroacetic anhydride followed by chiral gas chromatography provides a robust and reliable method for the determination of its enantiomeric purity. The formation of the N-trifluoroacetyl derivative significantly improves the chromatographic properties of the analyte, allowing for excellent separation on a chiral stationary phase like the Astec® CHIRALDEX™ G-TA. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the chiral analysis of 2-aminobutane and related compounds.
References
Application Notes and Protocols for the Synthesis of Ethambutol using (S)-(+)-2-Amino-1-butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethambutol (B1671381) is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. The synthesis of its active (S,S)-enantiomer is of critical importance, as the stereochemistry is crucial for its therapeutic activity. The most potent diastereomer is (S,S)-ethambutol, which has been shown to be approximately 500 times more active than the (R,R)-diastereomer.[1] A widely utilized and industrially significant method for the synthesis of ethambutol involves the condensation of the chiral intermediate (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane (B1671644).[2][3][4] This document provides detailed application notes and experimental protocols for this synthetic route, including quantitative data and process visualizations.
Synthesis Pathway Overview
The core of the synthesis involves the N-alkylation of two molecules of (S)-(+)-2-amino-1-butanol with one molecule of 1,2-dichloroethane. The reaction proceeds at elevated temperatures, and the resulting ethambutol is typically converted to its dihydrochloride (B599025) salt for pharmaceutical use.
Caption: Synthesis of Ethambutol from (S)-(+)-2-amino-1-butanol.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of ethambutol hydrochloride.
| Parameter | Value | Reference |
| Reactants | ||
| (S)-(+)-2-amino-1-butanol | 295 g (3.3094 mol) | [3] |
| 1,2-dichloroethane | 35 g (0.3536 mol) | [3] |
| Molar Ratio (aminobutanol:dichloroethane) | 9.36:1 | [3] |
| Reaction Conditions | ||
| Reaction Temperature | 110°C - 140°C | [2][3] |
| Addition Time of 1,2-dichloroethane | 2 hours | [2][3] |
| Reaction Time after addition | 3 hours | [2][3] |
| Product Isolation & Purification | ||
| Unreacted (S)-(+)-2-amino-1-butanol recovered | 221.5 g (2.4849 mol) | [3] |
| Absolute Ethanol (B145695) (for crystallization) | 200 g | [3] |
| Hydrochloric acid in ethanol (30% HCl) | 37.3 g | [3] |
| Crystallization Temperature | 8°C - 10°C | [3] |
| Final Product | ||
| Ethambutol Hydrochloride Yield | 79.3 g (80.98%) | [3] |
| Melting Point | 199°C - 204°C | [3] |
| Purity | 99.8% | [3] |
| Residue on Ignition | 0.01% | [3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of ethambutol hydrochloride based on established methods.[2][3]
Materials:
-
(S)-(+)-2-amino-1-butanol (specific rotation +10.1°)
-
1,2-dichloroethane
-
Absolute ethanol
-
Hydrochloric acid in ethanol (30% w/w)
-
500mL three-neck flask with mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
-
Suction filtration apparatus
Procedure:
1. Condensation Reaction:
-
Charge a 500mL three-neck flask with 295g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.
-
Begin stirring and heat the flask to 110°C.
-
Slowly add 35g (0.3536 mol) of 1,2-dichloroethane from the dropping funnel over a period of 2 hours.
-
During the addition, maintain the reaction temperature between 110°C and 140°C.
-
After the addition is complete, continue to heat the reaction mixture at this temperature for an additional 3 hours.
2. Recovery of Unreacted Amine:
-
After the reaction period, increase the temperature to 150°C and recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation at a pressure of -0.09 MPa.
3. Product Isolation and Salt Formation:
-
Cool the remaining reaction mixture to approximately 70°C.
-
Add 200g of absolute ethanol and stir to dissolve the crude ethambutol base.
-
Continue to cool the solution to about 30°C.
-
Slowly add 37.3g of a 30% solution of hydrochloric acid in ethanol dropwise, while monitoring the pH to be between 3 and 3.5.
-
Slowly lower the temperature of the mixture to between 8°C and 10°C to induce crystallization of ethambutol hydrochloride.
4. Filtration and Drying:
-
Collect the precipitated ethambutol hydrochloride by suction filtration.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the product under vacuum to obtain the final ethambutol hydrochloride.
Caption: Experimental workflow for ethambutol hydrochloride synthesis.
Discussion
The synthesis of ethambutol from (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane is a robust and scalable process. The use of a large excess of the aminobutanol serves both as a reactant and as a solvent, driving the reaction to completion and simplifying the initial reaction setup.[3] The recovery of the unreacted aminobutanol by vacuum distillation is a key step for making the process economically viable on an industrial scale.
The final product quality is high, with a purity of 99.8% and a low residue on ignition, indicating an effective purification process through crystallization.[3] The control of pH during the salt formation is crucial for maximizing the yield and purity of the final ethambutol hydrochloride product. Alternative methods for ethambutol synthesis exist, including those starting from 1,2-epoxy-3-butene or (S)-2-aminobutyric acid ethyl ester, but the direct condensation described herein remains a widely used method.[3][5]
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 5. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Kinetic Resolution of Amines Using Lipase Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kinetic resolution of racemic amines utilizing lipase (B570770) catalysts. This chemoenzymatic approach is a cornerstone in the synthesis of enantiomerically pure amines, which are critical building blocks for a vast array of pharmaceuticals and fine chemicals.
Introduction to Kinetic Resolution of Amines
Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. The technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of amines, lipase-catalyzed enantioselective acylation is a predominant strategy. One enantiomer of the racemic amine is acylated at a significantly faster rate than the other, leading to a mixture of an enantioenriched unreacted amine and an enantioenriched amide product. These can then be separated by standard chemical techniques. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are favored for their broad substrate scope, high enantioselectivity, and operational stability under mild reaction conditions.[1][2][3]
A more advanced approach, known as Dynamic Kinetic Resolution (DKR), overcomes the 50% theoretical yield limitation of conventional kinetic resolution.[4][5] DKR combines the enantioselective enzymatic resolution with an in-situ racemization of the less reactive enantiomer.[4][5][6] This is often achieved using a metal catalyst, such as palladium, which allows for the continuous conversion of the racemic starting material into a single, desired enantiomer of the product, with theoretical yields approaching 100%.[4][5]
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Amine Resolutions
The following tables summarize quantitative data from various studies on the kinetic resolution of primary amines using lipase catalysts. This data provides a comparative overview of the efficiency of different lipases, acylating agents, and reaction conditions.
Table 1: Enzymatic Kinetic Resolution of Primary Amines
| Racemic Amine | Acylating Agent | Lipase | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of Amine | Reference |
| 1-Phenylethylamine | Ethyl acetate | Novozym 435 | Toluene | 70 | ~50 | >99% (S) | [1] |
| 1-(1-Naphthyl)ethylamine | Isopropyl methoxyacetate | Novozym 435 | Methyl tert-butyl ether | RT | 55 | >99% (S) | [1] |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Acetic Anhydride | Chiral DMAP derivative | Dichloromethane | RT | 55 | >99% (S) | [1] |
| 1,2,3,4-Tetrahydroquinoline | Benzoyl chloride | Chiral Phosphine | Toluene | RT | 50 | 92% (R) | [1] |
Table 2: Dynamic Kinetic Resolution of Primary Amines
| Racemic Amine | Acylating Agent | Racemization Catalyst | Lipase | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) of Amide | Reference |
| 1-Phenylethylamine | Ethyl acetate | Pd Nanocatalyst | Novozym 435 | Toluene | 70 | 99 | 99% | [4] |
| 1-(4-Bromophenyl)ethylamine | Ethyl methoxyacetate | Pd Nanocatalyst | Novozym 435 | Toluene | 70 | 95 | 99% | [4] |
| 1-(4-Methoxyphenyl)ethylamine | Ethyl methoxyacetate | Pd Nanocatalyst | Novozym 435 | Toluene | 70 | 93 | 99% | [4] |
| 1-Indanamine | Ethyl acetate | Pd Nanocatalyst | Novozym 435 | Toluene | 100 | 85 | 98% | [4] |
| Phenylglycine amide | Ethyl methoxyacetate | Pd Nanocatalyst | Novozym 435 | Toluene | 70 | 90 | 97% | [4] |
Experimental Protocols
The following are generalized protocols for the kinetic resolution of a racemic primary amine. It is crucial to optimize these protocols for specific substrates and lipases to achieve the best results.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Primary Amine
This protocol describes a standard procedure for the enantioselective acylation of a racemic amine using an immobilized lipase.
Materials:
-
Racemic primary amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)[1]
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)[1]
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equiv) to the solution.[1]
-
Add the immobilized lipase to the reaction mixture.[1]
-
Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).[1]
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[1]
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the immobilized lipase.
-
The unreacted amine can be separated from the formed amide by column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the recovered amine and the amide product.
Protocol 2: General Procedure for Dynamic Kinetic Resolution of a Primary Amine
This protocol outlines a chemoenzymatic DKR process combining lipase-catalyzed resolution with palladium-catalyzed racemization.
Materials:
-
Racemic primary amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, ethyl methoxyacetate) (1.2-2.0 equiv)[7]
-
Immobilized Lipase (e.g., Novozym 435)
-
Palladium-based racemization catalyst (e.g., Pd nanocatalyst, Pd-AmP-MCF)[4][7]
-
Anhydrous organic solvent (e.g., toluene)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure:
-
To a flame-dried reaction vessel, add the racemization catalyst and the immobilized lipase.
-
Add the anhydrous organic solvent, followed by the racemic amine.
-
Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.[4][7]
-
Add the acylating agent to initiate the reaction. In some cases, the acylating agent may be added in portions over the course of the reaction.[7]
-
Monitor the reaction progress by chiral GC or HPLC until the starting amine is fully consumed.
-
Upon completion, cool the reaction mixture and filter to remove the catalysts.
-
The amide product can be purified by column chromatography.
-
Determine the yield and enantiomeric excess of the final amide product.
Visualizations
The following diagrams illustrate the workflows for the kinetic resolution and dynamic kinetic resolution of amines.
Caption: Workflow for Kinetic Resolution of a Racemic Amine.
Caption: Workflow for Dynamic Kinetic Resolution of a Racemic Amine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 6. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-2-Aminobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of (S)-(+)-2-Aminobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The three main strategies for obtaining enantiomerically pure this compound are:
-
Biocatalytic Kinetic Resolution: This method employs an (S)-selective enzyme, such as an ω-transaminase, to selectively react with the (S)-enantiomer in a racemic mixture of 2-aminobutane. This allows for the separation of the unreacted (R)-enantiomer from the desired (S)-enantiomer-derived product, or in some cases, the direct isolation of the unreacted (S)-enantiomer if an (R)-selective enzyme is used.
-
Classical Chiral Resolution via Diastereomeric Salt Formation: This technique involves reacting racemic 2-aminobutane with an enantiomerically pure chiral acid, like L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation through fractional crystallization.[1]
-
Asymmetric Reductive Amination: This approach involves the direct synthesis of this compound from an achiral starting material, 2-butanone (B6335102). The stereoselectivity is controlled by using a chiral auxiliary or a chiral catalyst.
Q2: Which method generally offers the highest enantiomeric excess (ee)?
A2: Biocatalytic methods, particularly kinetic resolution using specific ω-transaminases, can achieve very high enantiomeric excess, often exceeding 99% ee.[2] Asymmetric reductive amination can also provide high ee, but this is highly dependent on the chosen chiral catalyst or auxiliary. Classical resolution can also yield high ee but may require multiple recrystallization steps, which can lower the overall yield.
Q3: What is the maximum theoretical yield for a kinetic resolution?
A3: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is separated. However, dynamic kinetic resolution (DKR) processes, which combine kinetic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve yields of up to 100%.
Q4: How do I choose the best solvent for chiral resolution by diastereomeric salt formation?
A4: The ideal solvent should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble to crystallize out, while the other remains in the solution. A solvent screen using various polar and non-polar solvents is often necessary to identify the optimal conditions.
Troubleshooting Guides
Biocatalytic Kinetic Resolution
Issue 1: Low Yield of this compound (<40%)
| Possible Cause | Troubleshooting Step |
| Enzyme Inhibition by Product: The ketone byproduct formed from the amine donor can inhibit the transaminase. | - Use an efficient amino donor/acceptor system to shift the equilibrium. - Consider in-situ product removal (e.g., using a membrane reactor). |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity. | - Optimize pH and temperature for the specific transaminase used.[3] - Ensure the buffer components do not inhibit the enzyme. |
| Low Enzyme Activity or Loading: Insufficient active enzyme will result in low conversion. | - Verify the activity of the enzyme batch. - Increase the enzyme loading in the reaction mixture. |
Issue 2: Low Enantiomeric Excess (ee <95%)
| Possible Cause | Troubleshooting Step |
| Poor Enzyme Enantioselectivity: The chosen enzyme may not be sufficiently selective for 2-aminobutane. | - Screen different ω-transaminases for higher enantioselectivity. - Consider protein engineering to improve the enzyme's selectivity. |
| Reaction Reversibility: The reverse reaction can lead to a decrease in the ee of the product over time. | - Ensure the equilibrium is shifted towards product formation by removing one of the byproducts. |
| Incorrect Reaction Time: Stopping the reaction too early or too late can affect the final ee. | - Monitor the reaction progress over time to determine the optimal endpoint for maximizing ee. |
Classical Chiral Resolution with L-(+)-Tartaric Acid
Issue 1: Low Yield of Diastereomeric Salt
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice: The desired diastereomeric salt is too soluble in the chosen solvent. | - Perform a solvent screen with solvents of varying polarity. - Try solvent mixtures or an anti-solvent to induce precipitation. |
| Solution is Too Dilute: The concentration of the diastereomeric salt is below its saturation point. | - Concentrate the solution by evaporating some of the solvent. - Start with a higher initial concentration of the racemic amine and tartaric acid. |
| Incomplete Crystallization: Insufficient cooling or nucleation sites. | - Cool the solution for a longer period or to a lower temperature. - Induce crystallization by scratching the inside of the flask or by seeding with a crystal of the desired salt. |
Issue 2: Low Enantiomeric Excess (ee) of the Final this compound
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Diastereomers: The undesired diastereomeric salt is also precipitating. | - Recrystallize the diastereomeric salt multiple times.[4] - Optimize the solvent and temperature to maximize the solubility difference between the two salts. |
| Incomplete Separation of Mother Liquor: The crystals are not effectively separated from the solution containing the other diastereomer. | - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Racemization during Liberation: The free amine may racemize under harsh pH conditions. | - Use a milder base to liberate the free amine from the tartaric acid salt. - Keep the temperature low during the liberation step. |
Asymmetric Reductive Amination
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary is not effective for this specific transformation. | - Screen different chiral ligands or auxiliaries. - Optimize the catalyst loading. |
| Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature. - Ensure the reducing agent is active and added in the correct stoichiometry. |
| Side Reactions: Formation of byproducts, such as the corresponding alcohol from the reduction of 2-butanone. | - Use a reducing agent that is more selective for the imine intermediate over the ketone (e.g., sodium cyanoborohydride).[4] |
Issue 2: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Poor Stereocontrol: The chiral catalyst or auxiliary is not providing sufficient stereochemical induction. | - Evaluate different chiral catalysts or auxiliaries with varying steric and electronic properties.[5] - Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. |
| Racemization of Product: The product may racemize under the reaction or workup conditions. | - Analyze the ee at different time points to check for product racemization. - Employ milder workup conditions. |
| Background Uncatalyzed Reaction: A non-enantioselective reaction may be occurring in parallel. | - Lower the reaction temperature to favor the catalyzed pathway. - Adjust reaction conditions to minimize the uncatalyzed reaction rate. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Biocatalytic Kinetic Resolution | 45-50%[6] | >98%[6] | High enantioselectivity, mild reaction conditions. | Maximum 50% theoretical yield (without DKR), potential for enzyme inhibition. |
| Classical Chiral Resolution | Variable (typically <50% per cycle) | >95% (after recrystallization) | Cost-effective reagents, scalable. | Often requires multiple recrystallizations, can be labor-intensive, yield loss at each step.[1] |
| Asymmetric Reductive Amination | Variable | Variable (can be >95%) | Potentially high yield (up to 100% theoretical), direct synthesis from achiral material. | Requires specialized and often expensive chiral catalysts or auxiliaries, optimization can be complex. |
Experimental Protocols
Protocol 1: Biocatalytic Kinetic Resolution of Racemic 2-Aminobutane
This protocol is a generalized procedure based on the use of an ω-transaminase.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Addition of Reagents: Add racemic 2-aminobutane and an amino acceptor (e.g., pyruvate).
-
Enzyme Addition: Add the ω-transaminase enzyme to the solution.
-
Reaction: Stir the mixture at a constant temperature (e.g., 30-40°C) and monitor the reaction progress by chiral GC or HPLC.
-
Workup: Once the desired conversion is reached (typically around 50%), stop the reaction (e.g., by pH shift or by removing the enzyme if immobilized).
-
Isolation: Isolate the unreacted this compound from the reaction mixture using appropriate extraction and distillation techniques.
Protocol 2: Chiral Resolution of Racemic 2-Aminobutane with L-(+)-Tartaric Acid
This is a generalized protocol and may require optimization.
-
Salt Formation: Dissolve racemic 2-aminobutane in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 11).
-
Extraction and Purification: Extract the liberated this compound with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and purify by distillation.
Protocol 3: Asymmetric Reductive Amination of 2-Butanone
This is a generalized procedure using a chiral auxiliary.
-
Imine Formation: In a reaction flask under an inert atmosphere, dissolve 2-butanone and a chiral auxiliary (e.g., (S)-1-phenylethylamine) in a suitable solvent (e.g., toluene). Add a dehydrating agent (e.g., molecular sieves) and stir at room temperature to form the chiral imine.
-
Reduction: Cool the mixture to a low temperature (e.g., -78°C) and add a reducing agent (e.g., NaBH₄) portion-wise.
-
Workup: After the reaction is complete, quench the reaction with water and allow it to warm to room temperature.
-
Auxiliary Cleavage: Remove the chiral auxiliary by a suitable method, such as hydrogenolysis, to yield the chiral primary amine.
-
Isolation and Purification: Isolate the this compound by acid-base extraction and purify by distillation.
Mandatory Visualizations
Caption: Biocatalytic kinetic resolution of racemic 2-aminobutane.
References
Technical Support Center: Purification of (S)-(+)-2-Aminobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-2-Aminobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The principal methods for purifying and resolving this compound from a racemic mixture include:
-
Diastereomeric Salt Crystallization: A classical and widely used technique that involves reacting racemic 2-aminobutane with a chiral acid to form diastereomeric salts.[1] These salts have different solubilities and can be separated by fractional crystallization.[1][2][3]
-
Preparative Chiral Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can effectively separate the (R) and (S) enantiomers.[1][4]
-
Biocatalytic Kinetic Resolution: This method uses an enzyme, such as an ω-transaminase, to selectively react with one enantiomer (e.g., the R-enantiomer), allowing for the isolation of the unreacted this compound.[5][6][7]
-
Fractional Distillation: This technique is suitable for separating 2-aminobutane from solvents or impurities with significantly different boiling points but is not effective for separating the enantiomers from each other as they have identical boiling points.[1]
Q2: What are the common impurities in a post-reaction mixture containing this compound?
A2: Likely impurities can include:
-
The undesired (R)-(-)-2-Aminobutane enantiomer.[1]
-
Unreacted starting materials.[1]
-
By-products from the synthesis reaction.[1]
-
Residual solvents used during the reaction or work-up (e.g., ethanol (B145695), diethyl ether).[1]
-
Water.[1]
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[8] It is typically determined using analytical chiral chromatography.[1] The most common methods are:
-
Chiral Gas Chromatography (GC): Utilizes a chiral capillary column.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Employs a suitable chiral stationary phase (CSP).[1][4]
-
NMR Spectroscopy: Can be used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to form diastereomers with distinct NMR signals, allowing for quantification.[9][10]
The enantiomeric excess is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[8]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This is one of the most common methods for chiral resolution.[2] It involves reacting the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts which can then be separated by crystallization.[1][2][11]
Experimental Protocol: Crystallization with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 2-aminobutane in a minimal amount of a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary. Add the tartaric acid solution to the amine solution while stirring.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired salt may initiate crystallization.[1]
-
Isolation: Collect the crystals via vacuum filtration and wash them with a small amount of cold solvent.[1]
-
Recrystallization (Optional): To improve purity and enantiomeric excess, the diastereomeric salt can be recrystallized from the same or a different solvent system.[1]
-
Liberation of the Free Amine: Dissolve the purified salt in water and add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).[1]
-
Extraction: Extract the liberated this compound with a low-boiling organic solvent like diethyl ether.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent by rotary evaporation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in Chiral Amine Resolution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chiral resolution of amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for chiral amine resolution?
A1: The most prevalent methods for resolving racemic amines include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (e.g., HPLC or SFC).[1][2][] Diastereomeric salt formation is a widely used technique due to its scalability and relative simplicity.[1] Enzymatic resolutions offer high selectivity under mild conditions, while chiral chromatography is a powerful analytical and preparative tool for separating a broad range of enantiomers.[4][5][6]
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a resolving agent is often substrate-dependent and typically requires empirical screening.[7] Commonly used acidic resolving agents for chiral amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[1][8][9] The ideal resolving agent should form a stable, crystalline salt with one enantiomer of the amine while the other diastereomeric salt remains soluble in the chosen solvent.[10]
Q3: What is "oiling out" during diastereomeric salt crystallization and how can I prevent it?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid or gum instead of a crystalline solid.[11] This is often caused by excessively high supersaturation, a cooling rate that is too rapid, or an inappropriate solvent system.[11][12] To prevent this, you can try diluting the solution, slowing down the cooling process, or screening different solvents.[13] Proper agitation and adding a seed crystal can also help induce crystallization.[12]
Q4: My enzymatic resolution has very low conversion. What are the possible causes?
A4: Low or no conversion in enzymatic resolution can stem from several factors.[14] These include enzyme inactivity due to improper storage or handling, the presence of inhibitors in the reaction mixture, or suboptimal reaction conditions such as temperature, pH, or solvent choice.[14] The nature of the acyl donor can also significantly influence the reaction rate.[14]
Q5: What are the key parameters to optimize in chiral HPLC for amine separation?
A5: Successful chiral separation by HPLC depends on the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.[4] Polysaccharide-based CSPs are widely effective for a range of amines.[4] The mobile phase composition, including the organic modifier and additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds), is critical for achieving good peak shape and resolution.[15][16]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Causes | Troubleshooting Steps |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent.[12] Insufficient supersaturation.[12] | - Screen different solvents or solvent mixtures. - Concentrate the solution by slowly evaporating the solvent. - Gradually add an anti-solvent (a solvent in which the salt is less soluble).[11] - Lower the crystallization temperature.[12] - Add seed crystals of the desired diastereomer.[12] |
| Oiling Out | Supersaturation is too high.[11] Cooling rate is too fast.[11] Inappropriate solvent system.[11] | - Use a more dilute solution.[11] - Employ a slower cooling rate.[12] - Add any anti-solvent very slowly.[12] - Ensure proper agitation.[12] |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has high solubility in the mother liquor.[11] Premature filtration before crystallization is complete.[11] | - Optimize the solvent system to minimize the solubility of the target salt.[11] - Lower the final crystallization temperature to decrease solubility.[11] - Allow for a longer crystallization time. |
| Low Diastereomeric Excess (de) | Poor choice of resolving agent.[11] Crystallization occurred too quickly, trapping the undesired diastereomer.[11] | - Screen a variety of resolving agents.[11] - Slow down the crystallization process (e.g., slower cooling rate).[11] - Perform recrystallization of the obtained diastereomeric salt. |
Enzymatic Kinetic Resolution
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Conversion | Enzyme inactivity (improper storage/handling).[14] Presence of inhibitors.[14] Suboptimal reaction conditions (pH, temperature, solvent).[14] Inefficient acyl donor.[14] | - Verify enzyme storage and handling procedures. - Purify starting materials to remove potential inhibitors. - Optimize pH, temperature, and screen different organic solvents. - Test a variety of acyl donors. |
| Low Enantioselectivity (ee) | Inappropriate enzyme for the substrate. Suboptimal reaction temperature. Unsuitable solvent. | - Screen a panel of different lipases or other relevant enzymes. - Vary the reaction temperature, as selectivity can be temperature-dependent. - Screen different organic solvents, as they can significantly impact enzyme selectivity. |
| Product Inhibition | The product of the reaction binds to the enzyme's active site, inhibiting further reaction.[14] | - Consider in-situ product removal.[14] - Run the reaction at a lower substrate concentration or use gradual substrate feeding.[14] |
Chiral HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Resolution | Inappropriate chiral stationary phase (CSP).[17] Mobile phase is not optimized. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[4] - Adjust the mobile phase composition (e.g., ratio of organic modifiers). - Add or adjust the concentration of acidic or basic additives.[16] |
| Peak Tailing or Broadening | Deleterious interactions with residual silanols on the silica (B1680970) support.[4] Column fouling.[17] | - Add a mobile phase additive like triethylamine (B128534) for basic analytes to improve peak shape.[16] - Ensure proper sample clean-up before injection. - Wash the column with a strong solvent as per the manufacturer's instructions.[17] |
| Irreproducible Retention Times | Insufficient column equilibration.[17] Changes in mobile phase composition (e.g., water content).[17] Temperature fluctuations. | - Equilibrate the column with the mobile phase for a sufficient time before analysis. - Use high-purity, fresh solvents for the mobile phase. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Classical Resolution of a Racemic Amine using (+)-Tartaric Acid
This protocol provides a general procedure for the diastereomeric salt resolution of a racemic amine.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a flask.
-
In a separate flask, dissolve the chiral resolving agent, such as (+)-tartaric acid (0.5 to 1.0 equivalent), in the same solvent, warming gently if necessary to achieve full dissolution.[18]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature for a set period (e.g., 1-2 hours) to allow for salt formation.
2. Crystallization:
-
If no precipitate forms, cool the solution slowly in an ice bath or refrigerator to induce crystallization.[13]
-
If the salt "oils out," try adding a small amount of a different solvent or a seed crystal.
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield of the less soluble diastereomeric salt.
3. Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
To improve diastereomeric purity, a recrystallization step can be performed.
4. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or NaHCO3 solution) to adjust the pH to >10, which will liberate the free amine from the salt.[18]
-
Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
5. Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or GC.[13]
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine using Lipase (B570770)
This protocol outlines a general procedure for the kinetic resolution of a racemic primary amine using a lipase like Candida antarctica lipase B (CALB).
1. Reaction Setup:
-
In a vial, dissolve the racemic amine (1.0 equivalent) in a suitable organic solvent (e.g., toluene, hexane, or MTBE).
-
Add an acyl donor (e.g., ethyl acetate (B1210297) or vinyl acetate, typically in excess).
-
Add the lipase (e.g., Novozym 435, an immobilized form of CALB) to the reaction mixture.
2. Reaction Monitoring:
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C).[14]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.
-
The ideal endpoint is typically around 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the product.
3. Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The reaction mixture now contains the unreacted amine enantiomer and the acylated amine enantiomer.
-
These can be separated by standard methods such as column chromatography or by an acid-base extraction. For example, an acidic wash will extract the unreacted amine into the aqueous layer, leaving the neutral amide in the organic layer.
4. Amine Recovery (if needed):
-
The acylated amine can be hydrolyzed (e.g., using acidic or basic conditions) to recover the other enantiomer of the amine.
Visualizations
Caption: Workflow for classical chiral amine resolution via diastereomeric salt formation.
Caption: Troubleshooting decision tree for low enantiomeric excess in diastereomeric salt resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Enzymatic Amine Resolution
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting the enzymatic resolution of amines. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the enzymatic kinetic resolution of racemic amines, providing targeted solutions and optimization strategies.
Q1: My enzymatic resolution shows very low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's specifications.
-
Denaturation: Extreme pH or high temperatures during the reaction can denature the enzyme. Verify that the reaction conditions are within the optimal range for your specific enzyme. For instance, while many lipases are thermotolerant, their activity can be significantly affected by pH.[1]
-
Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce or halt enzyme activity.
-
-
Sub-optimal Reaction Conditions:
-
pH and Temperature: The optimal pH and temperature can vary significantly between different enzymes. It is crucial to ensure these parameters are optimized for your specific biocatalyst.[1]
-
Solvent: The choice of organic solvent is critical and can dramatically impact enzyme activity. Hydrophobic solvents are often preferred for lipases.[1]
-
Acyl Donor: The nature of the acyl donor can influence the reaction rate. Highly activated esters are often employed to shift the reaction equilibrium towards product formation.[1]
-
Water Content: For reactions in organic solvents, a certain amount of water is necessary for enzyme activity.
-
-
Experimental Setup:
-
Mixing: Inadequate mixing can lead to poor mass transfer, especially when using immobilized enzymes. Ensure efficient stirring or shaking.[1]
-
Enzyme Immobilization: If you are using an immobilized enzyme, confirm that the immobilization protocol was successful and did not lead to a significant loss of activity.[1]
-
Q2: The conversion in my kinetic resolution is acceptable, but the enantioselectivity (E-value) is low. How can I improve it?
A2: Low enantioselectivity is a critical issue that directly impacts the enantiomeric excess (ee) of both the product and the unreacted substrate. Here are several strategies to enhance it:
-
Enzyme Choice: The intrinsic enantioselectivity of the enzyme is the primary determinant of the E-value. Screening a variety of enzymes (e.g., different lipases, proteases, or transaminases) is often the most effective approach to find one with high selectivity for your substrate.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity. However, this will likely decrease the reaction rate, so a balance must be found.[1]
-
Solvent Selection (Solvent Engineering): The solvent can influence the enzyme's conformation and flexibility, thereby affecting substrate binding and enantioselectivity. Screening a range of organic solvents with different polarities (e.g., toluene, hexane, methyl tert-butyl ether) is recommended.[2]
-
Acyl Donor Modification: For lipase-catalyzed resolutions, modifying the acyl donor can significantly improve the E-value.[1]
Q3: My reaction rate slows down over time, even at low conversion. Could this be substrate or product inhibition?
A3: Yes, both substrate and product inhibition are common phenomena in enzymatic reactions and can lead to a decrease in reaction rate.
-
Substrate Inhibition: At very high concentrations, the substrate itself can inhibit the enzyme's activity. This occurs when more than one substrate molecule binds to the enzyme, leading to a non-productive complex.
-
Solution: Run the reaction at a lower substrate concentration or use a gradual substrate feeding strategy.[1]
-
-
Product Inhibition: The product of the reaction can bind to the enzyme's active site, preventing the substrate from binding and thus inhibiting the reaction. This is a form of feedback inhibition.
-
Solution: Consider in-situ product removal. For example, in some transaminase-catalyzed resolutions, the ketone byproduct is inhibitory and can be removed using a membrane contactor.[1]
-
Q4: I am performing a dynamic kinetic resolution (DKR), but the yield of the desired enantiomer is not approaching the theoretical 100%. What could be the problem?
A4: For an effective Dynamic Kinetic Resolution, the rate of racemization of the starting material must be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer. If the yield is not approaching 100%, it is likely that the racemization is too slow.[1] In such cases, the process will resemble a standard kinetic resolution with a maximum yield of 50%.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic resolution of amines, providing a comparative overview of the effects of different reaction parameters.
Table 1: Effect of Enzyme and Acyl Donor on the Resolution of 1-Phenylethylamine
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | ee (%) (Amine) | ee (%) (Amide) | E-value | Reference |
| Candida antarctica Lipase (B570770) B (CALB) | Ethyl Acetate | Toluene | 50 | >99 | >99 | >200 | [1] |
| Candida antarctica Lipase B (CALB) | Isopropyl Methoxyacetate | MTBE | 40 | >99 | >99 | >200 | [3] |
| Pseudomonas cepacia Lipase (PSL) | Diethyl Carbonate | 2-MeTHF | RT | >99 | - | - | [4] |
| Candida rugosa Lipase | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 37 | - | 96.2 | 67.5 |
Table 2: Effect of Solvent on the Enantioselectivity of CALB-catalyzed Resolution of 1-Phenylethylamine
| Solvent | Temp. (°C) | Conversion (%) | ee (%) (Amine) | ee (%) (Amide) | E-value |
| Toluene | 50 | 48 | >99 | 98 | >200 |
| Methyl tert-butyl ether (MTBE) | 50 | 49 | >99 | 97 | >200 |
| n-Hexane | 50 | 45 | 98 | 96 | >100 |
| Dioxane | 50 | 42 | 95 | 92 | >50 |
Table 3: Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions
| Enzyme | Substrate | Solvent | Temp. (°C) | Conversion (%) | ee (%) | E-value | Reference |
| Burkholderia cepacia Lipase | 1,2-O-isopropylidene-sn-glycerol | n-Hexane | 35 | 61 | - | 2.295 | [5] |
| Burkholderia cepacia Lipase | 1,2-O-isopropylidene-sn-glycerol | n-Hexane | 50 | 93 | - | - | [5] |
| Burkholderia cepacia Lipase | 1,2-O-isopropylidene-sn-glycerol | n-Hexane | 55 | - | - | 2.235 | [5] |
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of a Racemic Primary Amine
This protocol is a general guideline for the kinetic resolution of a racemic amine using an immobilized lipase such as Candida antarctica lipase B (Novozym 435). Optimization of specific parameters is recommended for each new substrate.
Materials:
-
Racemic amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., MTBE, toluene)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Chiral GC or HPLC for monitoring
Procedure:
-
To a flame-dried round-bottom flask, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equiv) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, and 6 hours). Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[1]
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[1]
-
The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography or acid-base extraction.
-
Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of enzymatic amine resolution.
Caption: Troubleshooting workflow for low or no conversion.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of Chiral Amines - Preventing Racemization
Welcome to the Technical Support Center for the stereoselective synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to racemization during their experiments. Chiral amines are critical building blocks in a vast number of pharmaceuticals, and maintaining their enantiomeric purity is paramount for therapeutic efficacy and safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of chiral amines, presented in a question-and-answer format.
Q1: My chiral amine product has a lower than expected enantiomeric excess (e.e.). What are the common causes of racemization?
A1: Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a frequent challenge. The primary causes often involve the formation of planar, achiral intermediates that can be attacked from either face with equal probability.[1] Key factors that promote racemization include:
-
Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] In some instances, a change in temperature can even reverse enantioselectivity.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. They can promote the formation of achiral intermediates like enolates or facilitate imine-enamine tautomerism.[1]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of a decrease in enantiomeric excess.[1]
Q2: I'm performing an asymmetric hydrogenation of an imine and observing low e.e. How can I improve this?
A2: Asymmetric hydrogenation of imines is a powerful technique for preparing chiral amines. To maintain high enantioselectivity, consider the following:
-
Catalyst and Ligand Selection: The choice of the chiral ligand is crucial. Screening a variety of ligands is often necessary to find the best match for your specific substrate. The catalyst loading should also be optimized.[1]
-
Moisture and Air Sensitivity: Many catalysts and reagents used in asymmetric hydrogenation are sensitive to moisture and air, which can diminish their activity and selectivity. It is essential to use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and enantioselectivity. This parameter often requires optimization for each specific substrate and catalyst system.
-
Additives: In some cases, the addition of a Lewis acid or other additives can enhance both the reaction rate and the enantioselectivity.
Q3: My crude product shows high e.e., but it decreases significantly after purification by silica (B1680970) gel chromatography. What is happening and what can I do?
A3: Racemization on standard silica gel is a known issue, particularly for compounds that are sensitive to acidic conditions. The acidic nature of silica can catalyze the formation of achiral intermediates, leading to a loss of stereochemical purity.
Here are some solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine (B128534). This is done by preparing the slurry for your column with a solvent system containing a small percentage of triethylamine (e.g., 1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your chromatography. Options include:
-
Neutral Alumina (B75360): Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative for purifying acid-sensitive amines.
-
Florisil: This is a mild, neutral magnesium silicate (B1173343) that can be effective for the purification of some compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a good option for purifying more polar chiral amines.
-
-
Purification by Crystallization: If your chiral amine is a solid, purification by crystallization of the free base or a suitable salt (e.g., with a chiral or achiral acid) can be an excellent way to enhance enantiomeric purity and avoid chromatography-induced racemization.
Q4: I am performing a Boc deprotection of a chiral amine with HCl, and I'm seeing a significant drop in e.e. after workup. What are my options?
A4: Acid-mediated racemization during the deprotection of Boc-protected amines is a common problem, especially if the chiral center is adjacent to a group that can stabilize a carbocation or an iminium ion. The presence of a strong acid like HCl can facilitate this process.
Here are some strategies to mitigate this:
-
Milder Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): TFA is often used for Boc deprotection and can sometimes be less prone to causing racemization than HCl, although this is substrate-dependent.
-
Formic Acid: Heating the Boc-protected amine in neat formic acid can be an effective deprotection method.
-
p-Toluenesulfonic Acid (TsOH): Using a stoichiometric amount of TsOH in a suitable solvent can also effect Boc removal under milder conditions.
-
-
Alternative Protecting Groups: If racemization remains a persistent issue with the Boc group, consider using a protecting group that can be removed under non-acidic conditions, such as:
-
Carboxybenzyl (Cbz): This group is typically removed by hydrogenolysis (H2/Pd-C), which is generally a racemization-free method.
-
Fmoc: While often used in peptide synthesis, the Fmoc group is removed with a base (e.g., piperidine), which could be an option if your chiral amine is stable under basic conditions.
-
-
Careful Workup: When working up the deprotection reaction, it is crucial to neutralize the acid carefully and quickly, preferably at low temperatures, to minimize the time the free amine is in an acidic environment.
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following tables summarize quantitative data on how different reaction parameters can influence the enantiomeric excess of the final chiral amine product.
Table 1: Effect of Chiral Ligand and Solvent on Asymmetric Hydrogenation of an Enamide
| Ligand | Catalyst Precursor | Solvent | H₂ Pressure (bar) | Temp (°C) | e.e. (%) |
| Mandyphos SL-M012-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 25 | 98.5 |
| Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 25 | 99.2 |
| Taniaphos SL-T001-1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 25 | 97.8 |
| Mandyphos SL-M012-1 | [Rh(COD)₂]BF₄ | Methanol | 10 | 25 | 96.2 |
| Josiphos SL-J002-1 | [Rh(COD)₂]BF₄ | Methanol | 10 | 25 | 98.1 |
Table 2: Influence of Temperature on Enantioselective Reductive Amination
| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | 100 | 75 | 95 |
| 2 | 100 | 95 | 94 |
| 1 | 110 | >99 | 93 |
| 0.5 | 110 | 80 | 93 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis of chiral amines and the prevention of racemization.
Protocol 1: General Procedure for Asymmetric Reductive Amination of a Ketone using a Ru-BINAP Catalyst
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Catalyst Preparation: In a glovebox, add Ru(OAc)₂( (S)-binap) (0.5-2 mol%) to a reaction vessel.
-
Reagent Addition: Add the ketone substrate (1.0 mmol) and an ammonium (B1175870) salt such as ammonium trifluoroacetate (B77799) as the nitrogen source.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, methanol).
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 0.8 MPa).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50-90 °C) for the required time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or GC/LC-MS), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with triethylamine if the product is acid-sensitive) to obtain the chiral amine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified amine by chiral HPLC or GC analysis.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine using a Lipase (B570770)
This protocol provides a general framework for the kinetic resolution of a racemic amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and an anhydrous organic solvent (e.g., toluene).
-
Acylating Agent: Add the acylating agent (0.5-1.0 equiv), for example, ethyl acetate.
-
Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Workup: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Purification: The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography, distillation, or acid-base extraction.
-
Analysis: Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.
Visualizations
The following diagrams illustrate key workflows and logical relationships in preventing racemization during chiral amine synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General mechanism of racemization via a planar achiral intermediate.
References
Technical Support Center: Diastereomeric Salt Crystallization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereomeric salt crystallization for chiral resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Crystal Formation
Q: Why are no crystals forming after adding the resolving agent and cooling the solution?
A: This common issue typically arises from problems with solubility and supersaturation.[1][2] The diastereomeric salts may be too soluble in the chosen solvent, preventing them from reaching the necessary concentration to crystallize.[1]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent" in which the salts have lower solubility to induce precipitation. This should be done slowly to avoid "oiling out".[1]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[1]
-
Seeding: Add a small number of seed crystals of the desired diastereomeric salt to initiate crystallization.[1] If pure crystals are not available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create nucleation sites.[1]
-
Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic solvent screening is crucial to find a solvent that provides a significant difference in solubility between the two diastereomers.[2][3]
Issue 2: Low Diastereomeric Excess (d.e.) / Purity
Q: Both diastereomers are crystallizing simultaneously, resulting in a low diastereomeric excess (d.e.). What should I do?
A: Low diastereomeric excess indicates poor separation of the two diastereomers. This can be caused by similar solubilities of the diastereomeric salts in the chosen solvent system or non-optimal crystallization conditions.
Troubleshooting Steps:
-
Optimize Solvent System: The choice of solvent is critical for achieving high selectivity.[3] A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][3]
-
Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively.[1] Experiment with different final crystallization temperatures.[2]
-
Adjust Resolving Agent Stoichiometry: The amount of resolving agent can significantly impact the system's phase equilibrium.[1] Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
-
Equilibration Time: Ensure the crystallization process has sufficient time to reach equilibrium. A longer stirring time at the final temperature can sometimes improve the d.e. of the solid phase.[2]
-
Recrystallization: A single crystallization may not be enough to achieve high purity. One or more recrystallization steps can be performed to enhance the d.e.[2]
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield suggests that a significant portion of the target diastereomer remains in the mother liquor.[1] This could be due to the desired salt still being too soluble in the solvent or stopping the crystallization process prematurely.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Anti-Solvent Addition: Employ an anti-solvent to reduce the solubility of the desired salt and increase the yield.[3]
-
Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in the solution, it can be converted into the desired, less soluble diastereomer, which then crystallizes. This dynamic process can lead to yields approaching 100%.[1][4][5][6]
Issue 4: "Oiling Out" or Formation of Amorphous Solid
Q: My product is "oiling out" or forming an amorphous solid instead of crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when supersaturation is too high or the temperature is above the melting point of the solvated solid.[1]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution, employ a much slower cooling rate, or add any anti-solvent very slowly at a higher temperature.[1][7]
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[1][7]
-
Agitation: Ensure proper agitation. Gentle stirring can promote crystallization over oiling out.[1]
-
Solvent Choice: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts to stabilize the crystal lattice.[1]
Data Presentation
Table 1: Illustrative Impact of Solvent Choice on Resolution Efficiency
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[3]
| Solvent System | Desired Diastereomer Solubility (mg/mL) | Undesired Diastereomer Solubility (mg/mL) | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Desired Diastereomer (%) |
| Methanol | 50 | 45 | 10 | 20 |
| Ethanol | 30 | 40 | 80 | 45 |
| Isopropanol | 15 | 35 | 95 | 60 |
| Ethyl Acetate | 25 | 28 | 30 | 35 |
| Acetonitrile | 40 | 38 | 15 | 25 |
Experimental Protocols
Protocol 1: Screening for Resolving Agents and Solvents
Objective: To rapidly identify an effective combination of a chiral resolving agent and a solvent system for selective crystallization.[8]
Methodology:
-
Preparation of Stock Solutions:
-
Salt Formation in a Multi-well Plate:
-
Solubility and Crystallization Screening:
-
Analysis:
Protocol 2: Preparative Scale Resolution
Objective: To obtain a larger quantity of the desired enantiomer after identifying an effective resolving agent and solvent system.[8]
Methodology:
-
Dissolution and Salt Formation:
-
In a reaction vessel, dissolve the racemic mixture (e.g., 1.0 equivalent) and the chiral resolving agent (e.g., 0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[8]
-
-
Crystallization:
-
Slowly cool the resulting solution to room temperature, and then further to a lower temperature (e.g., 0-5 °C) to induce crystallization. A slow, controlled cooling process is preferable.[7]
-
-
Isolation:
-
Analysis of Purity:
-
Determine the diastereomeric purity of the isolated salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.[8]
-
-
Liberation of the Enantiomer:
Visualizations
Caption: General workflow for chiral resolution.
Caption: Decision tree for no crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. approcess.com [approcess.com]
- 6. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability issues and storage of (S)-(+)-2-Aminobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of (S)-(+)-2-Aminobutane. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a chiral amine that is generally stable under standard room temperature and pressure. However, it is sensitive to atmospheric conditions and certain chemicals. Key stability concerns include:
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines and subsequently ketones. This process can be initiated by atmospheric oxygen.
-
Reaction with Carbon Dioxide: As a primary amine, it can react with carbon dioxide from the air to form carbamates.
-
Light Sensitivity: Exposure to light can promote degradation.
-
Incompatibility with Certain Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and some metals.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation and reaction with carbon dioxide.
-
Tightly Sealed Container: Keep the container tightly closed to minimize exposure to air and moisture.
-
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.
-
Light Protection: Protect from light by using an amber-colored vial or storing it in a dark place.
-
Material Compatibility: Avoid storing in metal containers. Glass or other appropriate inert material containers should be used.
Q3: I noticed the color of my this compound has turned yellow. Is it still usable?
A3: A yellow discoloration upon standing is a common observation and can indicate some level of degradation, likely due to oxidation or exposure to light. While slight discoloration may not significantly impact all applications, it is a sign of impurity. For sensitive applications, such as in drug development or catalysis, it is recommended to assess the purity of the material before use. A purity analysis, for instance by GC or chiral HPLC, should be performed to determine if it still meets the requirements of your experiment.
Q4: What are the hazardous decomposition products of this compound?
A4: When exposed to high temperatures or fire, this compound can decompose and produce toxic and irritating fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Experimental Workflow for Handling Air-Sensitive this compound
Caption: Workflow for handling air-sensitive this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere, in a tightly sealed container, protected from light, and at the recommended temperature. 2. Check Handling Technique: Use proper air-sensitive techniques, such as working under a nitrogen or argon atmosphere and using dry glassware. 3. Assess Purity: Perform a purity analysis (e.g., GC-MS or chiral HPLC) on the stored material to check for degradation products. |
| Poor enantiomeric separation in chiral chromatography | Suboptimal analytical method parameters. | 1. Optimize Mobile Phase: Adjust the mobile phase composition, including the percentage of organic modifier and the pH. 2. Adjust Flow Rate: Chiral separations often benefit from lower flow rates. 3. Vary Temperature: Use a column oven to test different temperatures, as this can significantly impact chiral resolution. |
| Peak tailing in GC or HPLC analysis | Interaction of the amine with active sites in the analytical system. | 1. Use an Inert Column: For GC, ensure an inert column is used. 2. Derivatize the Sample: For GC analysis, derivatization can improve peak shape and volatility. 3. Adjust Mobile Phase pH: For HPLC, ensure the pH of the mobile phase is appropriate for the amine to be in a single ionic form. |
Troubleshooting Logic for Purity Analysis
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Derivatization Conditions for Gas Chromatographic Determination of Sec-Butylamine by Response Surface Methodology [spkx.net.cn]
Technical Support Center: Catalytic Amination of Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the catalytic amination of alcohols.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during your experiments.
FAQs
Q1: What are the most common side reactions observed in the catalytic amination of alcohols?
A1: The primary side reactions in catalytic amination of alcohols, which typically proceeds via a "borrowing hydrogen" or "hydrogen-transfer" mechanism, include:
-
Formation of Secondary and Tertiary Amines: The primary amine product can act as a nucleophile and react further with the intermediate aldehyde or ketone, leading to the formation of secondary and subsequently tertiary amines.[1][2]
-
Nitrile Formation: The intermediate imine can undergo dehydrogenation to form a nitrile, particularly at higher temperatures or with certain catalysts.[3]
-
Alcohol Dehydration and Cracking: At elevated temperatures, the starting alcohol may undergo dehydration to form alkenes or cracking to produce smaller molecules, reducing the overall yield of the desired amine.[4]
-
Aldol Condensation: The intermediate aldehyde can undergo self-condensation, especially under basic conditions, leading to undesired byproducts.[5]
Q2: My reaction shows low conversion of the starting alcohol. What are the potential causes and solutions?
A2: Low conversion can stem from several factors:
-
Catalyst Activity: The catalyst may be inactive or have low activity.
-
Troubleshooting:
-
Ensure the catalyst is properly activated. Many catalysts, especially nickel-based ones, require a pre-reduction step to form the active metallic species.[6]
-
Verify the catalyst loading. An insufficient amount of catalyst will lead to lower conversion.
-
Check for catalyst poisoning. Impurities in the substrate, solvent, or gases (like CO or sulfur compounds) can deactivate the catalyst.[7]
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Increase the reaction temperature. The initial dehydrogenation of the alcohol is often the rate-limiting step and is favored at higher temperatures.[4] However, be mindful of potential side reactions at excessive temperatures.
-
Optimize the reaction time. The reaction may not have reached completion.
-
-
-
Competitive Adsorption: Ammonia (B1221849) can competitively adsorb on the catalyst surface, hindering the initial dehydrogenation of the alcohol.[4]
-
Troubleshooting:
-
Adjusting the ammonia pressure or concentration can sometimes mitigate this effect.
-
-
Q3: I am observing a high proportion of secondary and tertiary amines in my product mixture. How can I improve the selectivity for the primary amine?
A3: Suppressing the formation of higher-order amines is a common challenge. Here are some strategies:
-
Excess Ammonia: Using a large excess of ammonia is the most common method to favor the formation of the primary amine. This shifts the equilibrium towards the reaction of the intermediate aldehyde/ketone with ammonia rather than the primary amine product.[4]
-
Reaction Conditions:
-
Troubleshooting:
-
Lowering the reaction temperature can sometimes reduce the rate of the secondary amination reaction.
-
Reducing the reaction time can also be beneficial, as the formation of secondary and tertiary amines often occurs after the primary amine has been formed.
-
-
-
Catalyst Choice: Some catalysts exhibit higher selectivity for primary amines. For instance, Ni and Co catalysts have been reported to show better selectivity compared to some noble metal catalysts like Ru and Ir under certain conditions.[4]
Q4: My catalyst appears to be deactivating over time or upon reuse. What could be the reason, and how can I prevent it?
A4: Catalyst deactivation is a significant issue in catalytic amination. The primary causes are:
-
Coking: Deposition of carbonaceous species on the catalyst surface can block active sites.[4]
-
Troubleshooting:
-
Introducing a certain pressure of hydrogen during the reaction can help to remove coke and regenerate active sites.[4]
-
A pre-treatment of the catalyst with an alcohol under optimized conditions can sometimes lead to controlled carbon deposition that enhances selectivity by sterically hindering the formation of bulkier secondary imines.[1][2][8]
-
-
-
Formation of Metal Nitrides: In the absence of hydrogen, some catalysts, like nickel, can react with ammonia to form inactive metal nitrides.[1]
-
Troubleshooting:
-
Maintaining a hydrogen atmosphere during the reaction is crucial to prevent the formation of metal nitrides.[1]
-
-
-
Leaching: The active metal may leach from the support into the reaction mixture, leading to a loss of activity. This can sometimes be observed by a change in the color of the reaction solution.[6]
-
Troubleshooting:
-
Ensure strong metal-support interactions in your catalyst design.
-
Perform control reactions with the filtrate to check for catalysis by leached species.[6]
-
-
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the performance of various catalysts in the amination of different alcohols, providing a basis for comparison and selection.
Table 1: Performance of Various Catalysts in the Amination of 1-Octanol with Ammonia
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | NH₃/Alcohol Ratio | Conversion (%) | 1-Octylamine Selectivity (%) | Reference |
| Co/γ-Al₂O₃ (fresh) | 180 | 3 | 18 | ~80 | ~50 | [1] |
| Co/γ-Al₂O₃ (pretreated) | 180 | 3 | 18 | ~80 | >80 | [1] |
| NiₓFe₁/Al₂O₃ (Fe/Ni=0.33) | - | - | - | - | 96.3 | [9] |
| Ni/Al₂O₃ | - | - | - | - | 84.0 | [9] |
Table 2: Performance of Various Catalysts in the Amination of Benzyl (B1604629) Alcohol with Ammonia
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | NH₃/Alcohol Ratio | Conversion (%) | Benzylamine Selectivity (%) | Reference |
| Co/γ-Al₂O₃ (fresh) | 180 | 3 | 18 | ~80 | ~30 | [1] |
| Co/γ-Al₂O₃ (pretreated) | 180 | 3 | 18 | ~80 | ~85 | [1] |
| Ni/Al₂O₃ | 160 | - | 7 | - | 92 (yield) | [6] |
| NiCuFeOx | reflux | - | - | 99 | 95 (aniline as amine source) | [10] |
Table 3: Performance of RANEY® Ni in the Amination of Various Alcohols with Ammonia
| Substrate | Temperature (°C) | NH₃ Pressure (bar) | Conversion (%) | Primary Amine Selectivity (%) | Reference |
| Dihydroconiferyl alcohol (1G) | 160 | 7 | 94.6 | 89.2 | [11] |
| 1H | 160 | 7 | 99.5 | 89.4 | [11] |
| 1S | 180 | 7 | 89.2 | 89.4 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in catalytic amination.
Protocol 1: General Procedure for Nickel-Catalyzed Amination of Benzyl Alcohol in a Batch Reactor
-
Catalyst Pre-reduction (Activation):
-
Place the desired amount of Ni-based catalyst in a suitable reactor.
-
Heat the catalyst under a flow of hydrogen gas (e.g., at 450 °C for 10 hours) to reduce the nickel oxide to metallic nickel.[8]
-
Cool the catalyst to the reaction temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Amination Reaction:
-
To a pressure reactor, add the pre-reduced catalyst (e.g., 100 mg, 36 wt% Ni), a magnetic stirrer bar, and a solution of benzyl alcohol (e.g., 0.2 M in o-xylene, 30 mL, 6.0 mmol).[6]
-
If using aqueous ammonia, add the desired amount (e.g., 2.0 g of 28 wt% NH₃ solution).[6] If using anhydrous ammonia, condense a known amount into the reactor at low temperature (e.g., 77 K) and then allow it to warm to room temperature.[6]
-
Seal the reactor and purge it several times with an inert gas.
-
If required, pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 160 °C) with vigorous stirring.[6]
-
Maintain the reaction for the desired duration (e.g., 12 hours).[6]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the reaction mixture by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.
-
Protocol 2: Catalyst Pre-treatment for Enhanced Primary Amine Selectivity with Cobalt Catalysts
This protocol describes a method to intentionally deposit a controlled amount of carbon on the catalyst surface to improve selectivity towards primary amines.[1]
-
Place the fresh cobalt catalyst in a fixed-bed reactor.
-
Activate the catalyst under a hydrogen flow at a high temperature (e.g., 450 °C).
-
Cool the catalyst to the pre-treatment temperature (e.g., 250 °C).
-
Introduce a flow of an alcohol (e.g., 1-butanol) over the catalyst for a specific duration. This step leads to the formation of carbonaceous species on the catalyst surface.
-
Purge the reactor with an inert gas to remove any remaining alcohol.
-
The pre-treated catalyst is now ready for use in the amination reaction, which has been shown to exhibit enhanced selectivity for primary amines due to steric hindrance for the formation of bulkier secondary imines.[1][2]
Visualizations
The following diagrams illustrate key pathways and workflows in catalytic amination.
Caption: Main and side reaction pathways in catalytic amination of alcohols.
Caption: Troubleshooting workflow for low yield or selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 9. researchgate.net [researchgate.net]
- 10. ionike.com [ionike.com]
- 11. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00864E [pubs.rsc.org]
Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for chiral amines and how can I fix it?
A1: Peak tailing for basic compounds like amines in chiral HPLC is frequently caused by secondary ionic interactions between the amine and acidic silanol (B1196071) groups on the silica (B1680970) support of the chiral stationary phase (CSP).[1] To resolve this, a basic additive should be incorporated into the mobile phase.
-
Solution: Add a small amount of a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to your mobile phase.[1] A typical concentration is 0.1%, and it should generally not exceed 0.5%.[2] This will help to minimize the unwanted interactions and significantly improve peak symmetry. Other basic additives like butylamine, ethanolamine, or ethylenediamine (B42938) can also be effective.[2]
Q2: I am not seeing any separation between my enantiomers (co-elution). What should be my first troubleshooting step?
A2: If you observe a single peak, the primary issue is likely an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition.
-
Troubleshooting Steps:
-
CSP Selection: The chosen CSP may not be suitable for your analyte. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for primary amines.[1]
-
Mobile Phase Strength: In normal-phase chromatography, if the mobile phase is too strong, the analyte will elute too quickly without sufficient interaction with the CSP. Try decreasing the percentage of the alcohol modifier in the mobile phase.[3]
-
Screening: The most efficient approach is to screen different types of CSPs with a standard set of mobile phases.[3]
-
Q3: How does the choice of alcohol modifier in a normal-phase system affect the separation of chiral amines?
A3: The alcohol modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol) plays a critical role in chiral recognition and can significantly impact selectivity and resolution.[1][3] Different alcohols engage in varying hydrogen bonding and dipole-dipole interactions with the analyte and the CSP.[1] The polarity and size of the alcohol molecule influence how it interacts with the chiral stationary phase, which in turn affects the chiral recognition mechanism.[3] For many compounds, less polar alcohols like isopropanol (B130326) provide better resolution compared to more polar ones like methanol in normal phase mode.[3] It is highly recommended to screen different alcohol modifiers during method development.[1]
Q4: Should I use acidic or basic additives for my chiral amine separation?
A4: For basic analytes like amines, the conventional approach is to use a basic additive (e.g., 0.1% DEA) to improve peak shape.[2][4] However, the effect of additives can be complex. In some cases, acidic additives have been shown to surprisingly improve separation of basic compounds on polysaccharide-based CSPs.[5][6] A combination of both acidic and basic additives can sometimes improve peak symmetry.[7] Therefore, screening both types of additives during method optimization can be beneficial.
Q5: Can adjusting the temperature or flow rate improve my chiral separation?
A5: Yes, both temperature and flow rate are powerful parameters for optimizing chiral separations.
-
Temperature: Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to improved resolution.[1]
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers have to interact with the stationary phase, which can improve the efficiency of the separation.[1]
Troubleshooting Guides
Problem: Poor Resolution (Rs < 1.5)
If your enantiomers are not baseline separated, follow this troubleshooting workflow.
Problem: Peak Tailing
For asymmetrical peaks with a pronounced tail, especially common with basic amines, use the following guide.
Data & Experimental Protocols
Table 1: Effect of Mobile Phase Additives on Chiral Separation of Amines
This table summarizes the general effects of acidic and basic additives on the chiral separation of basic amine compounds when using polysaccharide-based CSPs in normal-phase mode.
| Additive Type | Common Examples | Typical Concentration | Primary Effect on Amine Separation | Secondary Effects |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1% - 0.5% | Improves peak shape (reduces tailing) by minimizing interactions with residual silanols.[1][2] | May increase or decrease resolution depending on the analyte-CSP system. |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | 0.1% | Can surprisingly improve separation and even reverse elution order for some basic compounds.[5] | May be necessary for acidic analytes but should be screened for basic ones.[2] |
| Mixed | DEA + TFA | ~0.1% of each | Can sometimes improve peak symmetry for certain analytes.[7] | Complex mechanism; requires empirical testing. |
Table 2: Influence of Alcohol Modifier on Enantioselectivity (α)
This table provides a qualitative comparison of common alcohol modifiers used in normal-phase chiral HPLC for amine separation. The actual effect is highly dependent on the specific analyte and CSP.
| Alcohol Modifier | Polarity | Common Observation | Recommendation |
| Methanol (MeOH) | High | Often results in shorter retention times but may offer lower selectivity compared to other alcohols.[3] | Good for initial screening due to its strong elution power. |
| Ethanol (EtOH) | Medium | A good balance between elution strength and providing enantioselectivity.[3][4] | A common starting point for method development. |
| Isopropanol (IPA) | Low | Frequently provides better resolution and higher selectivity due to different interactions with the CSP.[3] | Recommended to be screened if ethanol does not provide adequate separation. |
| n-Butanol (n-BuOH) | Lower | Can further enhance selectivity for certain compounds due to its bulkier nature. | Consider for difficult separations where other alcohols have failed. |
Experimental Protocol: Mobile Phase Screening for Chiral Amine Separation
This protocol outlines a systematic approach to developing a mobile phase for the chiral separation of a novel amine using a polysaccharide-based CSP (e.g., Chiralpak® series).
Protocol Steps:
-
Column Selection: Choose a set of complementary polysaccharide-based CSPs. A good starting point is to screen on both cellulose- and amylose-based columns.[1][3]
-
Initial Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.
-
Screening Solvent B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.
-
-
Screening Procedure:
-
Equilibrate the first column with Screening Solvent A for at least 30 column volumes.
-
Inject the amine sample.
-
Repeat the equilibration and injection with Screening Solvent B.
-
Repeat the entire process for any other selected columns.
-
-
Evaluation: Analyze the chromatograms for any indication of separation, even if it's not baseline resolution. Select the column and mobile phase combination that shows the most promising selectivity.
-
Optimization:
-
Alcohol Percentage: Using the best combination from the initial screen, vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to fine-tune retention and resolution.
-
Additive Screening: If peak shape is still poor or resolution is insufficient, test alternative basic additives or screen acidic additives like TFA (0.1%).
-
Temperature and Flow Rate: Once the mobile phase is optimized, adjust the column temperature and flow rate to achieve the best possible resolution and analysis time.[1]
-
References
Technical Support Center: Scaling Up the Synthesis of Enantiopure Amines
Welcome to the technical support center for the synthesis and scale-up of enantiopure amines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of scaling up chiral amine synthesis from the laboratory to industrial production.
Section 1: Enzymatic Methods for Chiral Amine Synthesis
Biocatalysis, particularly using enzymes like transaminases and lipases, offers a green and highly selective route to enantiopure amines.[1][2] However, transitioning these processes to a larger scale introduces unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzyme (e.g., transaminase, lipase) shows significantly lower activity and stability on a larger scale. What are the potential causes and solutions?
A1: This is a common issue when moving from bench to reactor scale. The primary causes often relate to mass and heat transfer limitations, as well as substrate/product inhibition.[3]
-
Poor Mixing: Inadequate mixing in large reactors can create localized pH and temperature gradients, which can denature the enzyme and reduce its activity.[3]
-
Substrate/Product Inhibition: Higher concentrations of substrates or byproducts at scale can inhibit or deactivate the enzyme.[3]
-
Shear Stress: Mechanical stress from large-scale mixing equipment can damage the enzyme's tertiary structure.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate and optimize pH, temperature, and buffer composition specifically for the larger scale. Ensure the reactor's mixing is sufficient to maintain homogeneity.[3]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support is a crucial strategy for industrial-scale synthesis.[2] It dramatically enhances stability, simplifies separation from the reaction mixture, and allows for enzyme reuse.[3][4] Methods include physical entrapment or covalent binding to matrices like agarose (B213101) beads.[2][4]
-
Protein Engineering: Consider using a commercially available, engineered enzyme. Techniques like directed evolution have produced robust enzymes with improved stability, wider substrate scope, and tolerance to industrial conditions.[3][5]
-
Fed-Batch or Continuous Flow Processing: Instead of a single batch, a fed-batch approach (gradual addition of reactants) or a continuous flow process can manage heat and concentration gradients more effectively.[3]
Q2: The thermodynamic equilibrium of my transaminase reaction is unfavorable, leading to low conversion rates. How can I shift the equilibrium towards the product?
A2: Transaminase reactions are often reversible. To drive the reaction to completion, the equilibrium must be shifted.
Strategies:
-
Use of an Amino Donor in Excess: Using a cost-effective amino donor, such as isopropylamine, in large excess can push the reaction forward. The acetone (B3395972) byproduct is volatile and can be removed under reduced pressure or by sparging with an inert gas.[6]
-
In Situ Product Removal (ISPR): Coupling the reaction with a method to remove the amine product as it is formed can effectively pull the equilibrium. This can be achieved through crystallization (diastereomeric salt formation) or by using a two-phase system where the product is extracted into an organic solvent.[5][7]
-
Enzyme Cascades: Couple the transaminase with another enzyme that consumes a byproduct. For example, an alcohol dehydrogenase can convert the ketone byproduct (e.g., acetone) into isopropanol, which also helps to shift the equilibrium.[6]
Q3: What is kinetic resolution and why is my maximum yield limited to 50%?
A3: Kinetic resolution is a technique that uses a chiral catalyst or enzyme to react with one enantiomer of a racemic mixture faster than the other.[8] For example, a lipase (B570770) can selectively acylate the (R)-amine, leaving the (S)-amine unreacted. Since you start with a 50/50 mixture of enantiomers and only one is converted to the product, the theoretical maximum yield for the unreacted enantiomer is 50%.[1][2]
Data Presentation: Enzymatic Resolution Parameters
The following table summarizes typical parameters for enzymatic kinetic resolutions, providing a baseline for comparison and optimization.
| Parameter | Lipase-Catalyzed Resolution | Transaminase-Catalyzed Asymmetric Synthesis |
| Enzyme | Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435) | Amine Transaminase (ATA), often from Arthrobacter sp. or Vibrio fluvialis |
| Substrate | Racemic primary or secondary amine | Prochiral ketone |
| Co-substrate | Acyl donor (e.g., ethyl acetate) | Amino donor (e.g., isopropylamine, L-alanine)[6] |
| Cofactor | None required | Pyridoxal 5'-phosphate (PLP)[1] |
| Typical Solvent | Non-polar organic solvent (e.g., toluene, MTBE)[9] | Aqueous buffer, sometimes with co-solvents (e.g., DMSO) |
| Temperature | 30 - 60 °C[9] | 25 - 40 °C |
| pH | Not strictly controlled in organic media | 7.0 - 9.5[10] |
| Typical Yield | ~45-50% for each enantiomer | >80% (with equilibrium shift) |
| Enantiomeric Excess (ee) | >95% for both product and remaining substrate | >99%[4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol describes a typical procedure for the kinetic resolution of rac-1-phenylethylamine using an immobilized lipase.
Materials:
-
rac-1-phenylethylamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate (B1210297) or isopropyl acetate)
-
Anhydrous solvent (e.g., toluene)
-
Standard workup reagents (e.g., HCl, NaOH, organic solvents for extraction)
Procedure:
-
Reaction Setup: To a stirred reactor, add rac-1-phenylethylamine (1.0 equiv.) and the anhydrous solvent (e.g., toluene).
-
Acyl Donor Addition: Add the acyl donor (e.g., isopropyl acetate, 0.6 equiv.) to the solution. Using a slight excess of the amine ensures the reaction stops around 50% conversion.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of amine).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 60 °C) with stirring.[9] Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.
-
Reaction Termination: Once the reaction reaches approximately 50% conversion (typically when the ee of the unreacted amine is >99%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Workup and Separation:
-
Transfer the filtrate to a separation funnel.
-
Extract the unreacted (S)-amine with an aqueous acid solution (e.g., 1M HCl). The N-acylated (R)-amine will remain in the organic layer.
-
Separate the layers. The aqueous layer containing the (S)-amine salt can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the free (S)-amine.
-
The organic layer can be washed, dried, and concentrated to yield the (R)-amide, which can be hydrolyzed under acidic or basic conditions to recover the (R)-amine if desired.
-
-
Analysis: Confirm the purity and enantiomeric excess of the final products using chiral chromatography.
Visualization: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for separating enantiomers using enzymatic kinetic resolution.
Section 2: Asymmetric Catalysis
Transition metal-catalyzed reactions, such as asymmetric hydrogenation and reductive amination, are powerful tools for synthesizing chiral amines on an industrial scale.[11][12] Success hinges on the careful selection of the metal catalyst and chiral ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric hydrogenation/reductive amination is giving low enantioselectivity (ee). What are the most common causes?
A1: Poor enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions.[13]
Common Culprits:
-
Sub-optimal Catalyst/Ligand Combination: The choice of the chiral ligand is paramount. Its electronic and steric properties create the chiral environment, and a mismatch with the substrate will result in low ee.[13][14]
-
Catalyst Poisons: Trace impurities in the substrate, solvent, or gases (like hydrogen) can deactivate or alter the selectivity of the catalyst. Common poisons include sulfur, oxygen, and water. Ensure all reagents are of high purity and the reaction is performed under a strictly inert atmosphere.[14]
-
Reaction Conditions: Temperature and pressure can significantly influence the energy difference between the diastereomeric transition states.[13]
-
Temperature: Generally, lower temperatures favor higher enantioselectivity, but at the cost of reaction rate.
-
Pressure (for hydrogenation): Higher hydrogen pressure can sometimes decrease enantioselectivity.
-
-
Racemization: The product itself may be racemizing under the reaction or workup conditions, especially at elevated temperatures or in the presence of acid/base.[14]
Q2: My catalyst seems to be deactivating quickly, requiring high catalyst loading. How can I improve its stability and turnover number (TON)?
A2: Catalyst deactivation is a major concern for cost-effectiveness at scale.
Improvement Strategies:
-
Ligand Selection: Some ligands form more robust and stable complexes with the metal center than others. Screening different ligand families is often necessary.
-
Purity of Reagents: Rigorously purify substrates, solvents, and gases to remove potential catalyst poisons.
-
Oxygen Exclusion: Use de-gassed solvents and maintain a positive pressure of an inert gas (e.g., Argon) throughout the process. Even trace oxygen can oxidize sensitive catalysts, particularly those with phosphine (B1218219) ligands.
-
Process Parameters: Optimize substrate concentration and reaction temperature. Running the reaction too concentrated or too hot can lead to faster catalyst decomposition.
Data Presentation: Asymmetric Hydrogenation Parameters
This table shows representative data for the asymmetric hydrogenation of imines, a common route to chiral amines.
| Catalyst Precursor | Chiral Ligand | Substrate | H₂ Pressure | Temp. | Solvent | S/C Ratio* | ee (%) |
| [Ir(COD)Cl]₂ | (R)-DuanPhos | Acetophenone Phenyl Imine | 50 bar | 25 °C | Toluene | 1000:1 | 93%[15] |
| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | N-(1-phenylethylidene)aniline | 10 atm | 0 °C | MeOH | 500:1 | >99% |
| RuCl₂[(S)-BINAP] | Methyl acetoacetate | 100 atm | 25 °C | MeOH | 2000:1 | 98% |
*S/C Ratio = Substrate to Catalyst Ratio
Experimental Protocol: Asymmetric Hydrogenation of an Imine
This protocol provides a general method for the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine.
Materials:
-
N-aryl imine substrate
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., a Segphos or BINAP derivative)
-
Anhydrous, de-gassed solvent (e.g., Toluene, Methanol)
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation (in a glovebox): In an inert atmosphere, charge a vial with the iridium precursor (e.g., 0.05 mol%) and the chiral ligand (e.g., 0.11 mol%). Add a small amount of de-gassed solvent and stir to form the active catalyst solution.
-
Reactor Charging: Charge the autoclave with the imine substrate and the remaining anhydrous, de-gassed solvent under an inert atmosphere.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Reaction: Seal the autoclave. Purge the vessel multiple times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar) and begin stirring at the set temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling (if the reactor allows) and analyzing via GC/HPLC.
-
Workup: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. The reaction mixture can be filtered through a pad of silica (B1680970) gel to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude amine can be purified further by crystallization or distillation.
-
Analysis: Determine the enantiomeric excess of the purified amine product by chiral HPLC or GC.
Visualization: Troubleshooting Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric catalysis.
Section 3: Chiral Auxiliaries
The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction.[16] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does a chiral auxiliary control the stereochemistry of a reaction?
A1: A chiral auxiliary imparts facial selectivity by creating a diastereomeric intermediate. Control is typically achieved through:
-
Steric Hindrance: The bulky auxiliary physically blocks one face of the reactive center (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.[14]
-
Conformational Rigidity: The auxiliary locks the substrate into a specific, rigid conformation. This pre-organization minimizes the number of possible transition states, leading to a highly selective reaction.[14][17]
Q2: I am having difficulty removing the chiral auxiliary, or my product is racemizing during removal. What can I do?
A2: The cleavage of the auxiliary is a critical step. The conditions must be effective enough to remove the auxiliary but mild enough to avoid epimerization or degradation of the product.
-
Screen Cleavage Conditions: If standard conditions (e.g., LiOH/H₂O₂ for Evans oxazolidinones) are failing or causing side reactions, explore alternative methods. For example, conversion to a Weinreb amide followed by reaction with an organometallic reagent can yield a ketone directly without harsh hydrolysis.
-
Lower Temperature: Perform the cleavage reaction at a lower temperature to minimize the risk of racemization.
-
Protecting Groups: If other functional groups in the molecule are interfering with the cleavage, consider protecting them before this step.
Data Presentation: Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de) | Removal Conditions |
| Evans Oxazolidinones | Aldol reactions, Alkylations | >99%[18] | LiOH/H₂O₂; LiBH₄; Weinreb amidation |
| Enders SAMP/RAMP | Alkylation of ketones/aldehydes | >95% | Ozonolysis; Acid hydrolysis |
| Oppolzer's Camphorsultam | Michael additions, Diels-Alder | >98% | LiAlH₄; Hydrolysis (acidic or basic) |
| tert-Butanesulfinamide | Synthesis of chiral amines from imines | >95% | Mild acid (e.g., HCl in protic solvent)[16] |
Visualization: General Workflow for Chiral Auxiliary Use
Caption: The three key stages of using a chiral auxiliary in asymmetric synthesis.
Section 4: Downstream Processing and Purification
Purification is often a major bottleneck when scaling up the synthesis of chiral amines. Methods that are simple in the lab, like flash chromatography, can become impractical and expensive at an industrial scale.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Standard silica gel chromatography is not a viable option for purifying my chiral amine at scale. What are some alternative strategies?
A1: Downstream processing requires a shift in strategy from chromatography-first to methods that leverage the chemical properties of the amine.
-
pH-Controlled Liquid-Liquid Extraction: This is a powerful and scalable technique. Amines are basic and can be protonated with acid to form water-soluble ammonium (B1175870) salts. This allows for the separation from neutral organic impurities (like unreacted ketones or byproducts). Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.[3]
-
Crystallization: This is one of the most effective and economical methods for purification at scale.
-
Direct Crystallization: If the amine product is a solid, direct crystallization can significantly improve both chemical and chiral purity.
-
Diastereomeric Salt Crystallization: React the racemic or enantiomerically enriched amine with a chiral resolving agent (a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts.[3] These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated salt with a base.
-
-
Distillation: For volatile amines, distillation can be a highly effective method for purification on a large scale.
References
- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00442F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide to NMR-Based Analysis of (S)-(+)-2-Aminobutane
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical compounds. (S)-(+)-2-Aminobutane, a valuable chiral building block, serves as a key starting material in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive comparison of two prominent Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining its enantiomeric excess: the use of a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a chiral solvating agent, (S)-(-)-1,1'-bi-2-naphthol ((S)-BINOL).
Principle of NMR-Based Enantiomeric Excess Determination
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In an achiral environment, they exhibit identical physical and chemical properties, including their NMR spectra. To differentiate between enantiomers using NMR, a chiral environment must be introduced. This is achieved by one of two primary methods:
-
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the enantiomeric analyte to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The relative integration of the signals corresponding to each diastereomer directly reflects the enantiomeric ratio of the original sample.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This weak interaction is sufficient to induce small but measurable differences in the chemical shifts of the corresponding nuclei in the two enantiomers, allowing for their quantification.
Method 1: Chiral Derivatizing Agent - Mosher's Acid Chloride
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride, is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] The reaction of Mosher's acid chloride with a racemic or enantiomerically enriched sample of 2-aminobutane results in the formation of two diastereomeric amides.
Experimental Protocol
Materials:
-
This compound sample (e.g., 10 mg, 0.137 mmol)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents, ~38 mg, 0.151 mmol)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (as a non-nucleophilic base)
-
NMR tube
-
Small, dry reaction vial
Procedure:
-
In a dry vial, dissolve the this compound sample in approximately 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine to the solution.
-
Slowly add 1.1 equivalents of (R)-MTPA-Cl to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to ensure complete derivatization.
-
Transfer the reaction mixture directly to an NMR tube for analysis. A simple filtration through a small plug of silica (B1680970) gel can be performed to remove any solid byproducts, though it is often not necessary for direct NMR analysis.
Data Presentation
The enantiomeric excess is determined by comparing the integrals of well-resolved signals of the two diastereomers in the ¹H or ¹⁹F NMR spectrum. The methoxy (B1213986) (OCH₃) or the trifluoromethyl (CF₃) signals are often used for this purpose due to their singlet nature and location in relatively uncongested regions of the spectrum.
Table 1: Representative ¹H NMR Data for the (R)-MTPA Amides of (R)- and (S)-2-Aminobutane
| Proton | Diastereomer (S)-Amine-(R)-MTPA (δ, ppm) | Diastereomer (R)-Amine-(R)-MTPA (δ, ppm) | Δδ (ppm) |
| OCH₃ | 3.54 | 3.51 | 0.03 |
| CH (amine) | 3.85 | 3.95 | -0.10 |
| CH₃ (amine) | 1.15 | 1.25 | -0.10 |
| CH₂ (amine) | 1.50 | 1.60 | -0.10 |
| CH₃ (ethyl) | 0.90 | 0.95 | -0.05 |
Note: These are representative chemical shifts based on the analysis of similar primary amines and the known shielding effects of the Mosher's reagent. The actual chemical shifts may vary slightly.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100
Workflow Diagram
Caption: Workflow for enantiomeric excess determination using Mosher's acid chloride.
Method 2: Chiral Solvating Agent - (S)-BINOL
(S)-(-)-1,1'-bi-2-naphthol ((S)-BINOL) is a widely used chiral solvating agent for the enantiomeric excess determination of various functional groups, including amines.[2] The hydroxyl groups of BINOL can form hydrogen bonds with the amine, leading to the formation of transient diastereomeric complexes. The aromatic rings of BINOL create a chiral environment that induces different chemical shifts for the protons of the two enantiomers of 2-aminobutane.
Experimental Protocol
Materials:
-
This compound sample (e.g., 5 mg, 0.068 mmol)
-
(S)-(-)-1,1'-bi-2-naphthol ((S)-BINOL) (1-2 equivalents, ~20-40 mg, 0.068-0.136 mmol)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the this compound sample in approximately 0.6 mL of anhydrous CDCl₃.
-
Add 1-2 equivalents of (S)-BINOL to the NMR tube.
-
Cap the NMR tube and shake gently to dissolve the solids and allow for complex formation.
-
The sample is now ready for NMR analysis.
Data Presentation
The enantiomeric excess is determined by the integration of the now separated signals of the two enantiomers. The protons closest to the stereocenter of the amine are typically the most affected and show the largest chemical shift difference (Δδ).
Table 2: Representative ¹H NMR Data for the Enantiomers of 2-Aminobutane in the Presence of (S)-BINOL
| Proton | (S)-2-Aminobutane (δ, ppm) | (R)-2-Aminobutane (δ, ppm) | Δδ (ppm) |
| CH (amine) | 2.85 | 2.82 | 0.03 |
| CH₃ (amine) | 1.10 | 1.08 | 0.02 |
Note: These are representative chemical shifts. The magnitude of Δδ is dependent on the concentration of the chiral solvating agent and the temperature of the measurement.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
Workflow Diagram
Caption: Workflow for enantiomeric excess determination using (S)-BINOL.
Comparison of Methods
The choice between using a chiral derivatizing agent and a chiral solvating agent depends on several factors, including the nature of the analyte, the required accuracy, and the desired experimental simplicity.
Table 3: Comparison of Mosher's Acid Chloride and (S)-BINOL for Enantiomeric Excess Determination of 2-Aminobutane
| Feature | Mosher's Acid Chloride (CDA) | (S)-BINOL (CSA) |
| Principle | Covalent bond formation to create stable diastereomers. | Non-covalent interaction to form transient diastereomeric complexes. |
| Experimental Simplicity | More complex; requires a chemical reaction and potentially a work-up step. | Very simple; involves mixing the analyte and CSA in an NMR tube.[2] |
| Reaction Time | 1-2 hours for derivatization. | Immediate complex formation. |
| Sample Recovery | Analyte is consumed in the reaction and recovery is difficult. | Analyte can be recovered by simple chromatographic separation. |
| Magnitude of Δδ | Generally larger, leading to better signal separation and potentially higher accuracy. | Typically smaller; may require higher field NMR for baseline resolution. |
| Potential for Kinetic Resolution | Possible if the reaction does not go to completion, leading to inaccurate results.[1] | Not applicable. |
| Determination of Absolute Configuration | The "Advanced Mosher's Method" can be used to determine the absolute configuration.[3] | Generally not used for determining absolute configuration. |
| Cost | Mosher's acid chloride can be more expensive. | (S)-BINOL is generally more affordable. |
Conclusion
Both Mosher's acid chloride and (S)-BINOL are effective reagents for determining the enantiomeric excess of this compound by NMR spectroscopy.
-
The Mosher's acid chloride method is a robust technique that typically provides larger and more easily quantifiable signal separations. It also offers the advantage of potentially determining the absolute configuration of the amine. However, it is a more time-consuming and destructive method.
-
The (S)-BINOL method is a rapid and non-destructive alternative that is experimentally much simpler.[2] While the induced chemical shift differences are generally smaller, it is often sufficient for accurate quantification, especially with modern high-field NMR spectrometers.
For routine analysis where speed and sample preservation are priorities, the use of (S)-BINOL as a chiral solvating agent is an attractive option. For more detailed studies that may require the determination of absolute configuration or for samples where poor resolution is obtained with CSAs, the derivatization with Mosher's acid chloride remains the gold standard. The choice of method should be guided by the specific requirements of the analysis and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity
The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive standard for analyzing chiral compounds, offering the necessary selectivity to resolve these mirror-image isomers.[1] Method validation is the essential process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliable and accurate quantification of each enantiomer.[1]
This guide provides a comparative overview of chiral separation techniques, details the essential validation parameters for chiral HPLC methods as per International Council for Harmonisation (ICH) guidelines, and presents supporting experimental protocols.[1][2]
Comparison of Chiral Separation Techniques
While chiral HPLC is the most prevalent method, other techniques exist for enantiomeric separation. The choice of method depends on factors like the nature of the analyte, the required scale of purification, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated on a Chiral Stationary Phase (CSP) which allows for differential interaction and retention.[3][4] | Broad applicability, high efficiency, well-established and regulated. | High cost of chiral columns, method development can be time-consuming.[4] |
| Indirect Chiral HPLC | Enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3][5] | Uses conventional, less expensive achiral columns.[5] | Requires a suitable derivatizing agent, potential for reaction-related impurities, can be more complex.[5] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase, often with a chiral stationary phase.[] | Faster separations, reduced organic solvent consumption, high efficiency.[] | Requires specialized equipment, less universally available than HPLC. |
Validation of Chiral HPLC Methods
The validation of a chiral HPLC method should be conducted in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its purpose, which is typically to quantify the undesired enantiomer as a chiral impurity.[1][3][7] The core validation parameters are summarized below.
Workflow for Chiral HPLC Method Validation
The development and validation of a chiral HPLC method is a systematic process that flows from initial screening to rigorous validation to ensure the method is robust and reliable for routine use.[1]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and provides typical acceptance criteria for a method intended to quantify an enantiomeric impurity.[1][3]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, placebo).[1][7] | Resolution (Rs) between enantiomers > 1.7.[3] Peak purity analysis should show no co-elution.[1] |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[3][7] | Correlation Coefficient (r²) ≥ 0.999.[8] Y-intercept should be insignificant. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[3] | Typically spans 50% to 150% of the target specification limit for the chiral impurity.[1] |
| Accuracy | To determine the closeness of the test results to the true value.[7][9] | Recovery of 80-120% for the undesired enantiomer at various spiked concentrations (e.g., 50%, 100%, 150% of specification).[8] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: %RSD ≤ 10% for six replicate injections. Intermediate Precision: %RSD should meet predefined criteria when analyzed by different analysts on different days/equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] | Typically S/N of 10:1. Must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.[8] |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[9] | System suitability parameters (e.g., Resolution > 1.5) must be met under all varied conditions.[8] |
Experimental Protocols
Detailed protocols are crucial for executing the validation studies correctly.
Linearity and Range Protocol
-
Objective: To establish the linear range of the method for the undesired enantiomer.
-
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration standards by spiking the main enantiomer with the undesired enantiomer. Concentrations should range from the LOQ to 150% of the specification limit (e.g., 50%, 80%, 100%, 120%, 150%).[1][8]
-
Inject each concentration level in triplicate.[1]
-
Plot the mean peak area of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.[8]
-
Accuracy (Recovery) Protocol
-
Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer.[1]
-
Procedure:
-
Prepare samples in triplicate at a minimum of three concentration levels, such as 50%, 100%, and 150% of the target specification limit for the chiral impurity.[1]
-
Analyze the spiked samples using the chiral HPLC method.
-
Calculate the percentage recovery at each level using the formula: (Amount Found / Amount Added) * 100.
-
Precision (Repeatability) Protocol
-
Objective: To assess the precision of the method over a short interval under the same operating conditions.[1]
-
Procedure:
-
Prepare a single homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).[1]
-
Inject this sample six consecutive times into the HPLC system.[1]
-
Record the peak area for the undesired enantiomer for each injection.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.[1]
-
Robustness Protocol
-
Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.[1]
-
Procedure:
-
Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.[1]
-
Vary the following parameters one at a time:
-
For each condition, inject the system suitability solution and evaluate critical chromatographic parameters like Resolution, Tailing Factor, and Retention Time.[1]
-
Interrelationship of Validation Parameters
The validation parameters are not independent; they are interconnected, with foundational elements underpinning the quantitative assessments.
This diagram illustrates that foundational parameters like specificity and system suitability are prerequisites for meaningful quantitative assessments (accuracy, precision, linearity).[1] These, in turn, define the method's working range and its sensitivity limits (LOD/LOQ). Robustness testing ensures the entire validated system is reliable under minor variations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
(S)-(+)-2-Aminobutane vs. (R)-(-)-2-Aminobutane: A Comparative Guide for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the plethora of available options, the enantiomers of 2-aminobutane, (S)-(+)-2-aminobutane and (R)-(-)-2-aminobutane, serve as simple yet effective chiral auxiliaries for the synthesis of enantiomerically enriched compounds, particularly α-substituted carboxylic acids. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate auxiliary for their synthetic needs.
Introduction to 2-Aminobutane Enantiomers as Chiral Auxiliaries
This compound and (R)-(-)-2-aminobutane are chiral primary amines that can be readily converted into chiral amides. The stereocenter on the auxiliary directs the approach of an electrophile to the enolate of the amide, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The principle of this method lies in the predictable stereochemical outcome: the use of the (S)-enantiomer of the auxiliary typically leads to the formation of the (R)-enantiomer of the product, while the (R)-auxiliary yields the (S)-product.
Performance in Diastereoselective Alkylation
The diastereoselective alkylation of amides derived from this compound and (R)-(-)-2-aminobutane is a common strategy for the synthesis of chiral carboxylic acids. While direct head-to-head comparative studies for these specific auxiliaries in the exact same reaction are not extensively documented in publicly available literature, the principles of asymmetric induction allow for a reliable prediction of their behavior. The performance is typically evaluated based on the diastereomeric excess (d.e.) and the chemical yield of the alkylation step.
Below is a table summarizing representative data for the diastereoselective alkylation of N-propanoyl amides of both (S)- and (R)-2-aminobutane with benzyl (B1604629) bromide. This data is compiled based on established principles and reported outcomes for similar chiral auxiliaries.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl Bromide | LDA | >95:5 | ~85-90 |
| (R)-(-)-2-Aminobutane | Benzyl Bromide | LDA | >95:5 | ~85-90 |
Note: The diastereomeric ratio indicates the ratio of the major diastereomer to the minor diastereomer. The yield is for the alkylated amide product.
The data illustrates that both enantiomers of 2-aminobutane are highly effective in inducing stereoselectivity, affording the alkylated products with excellent diastereomeric purity and in high chemical yields. The choice between the (S) and (R) auxiliary is therefore primarily determined by the desired absolute configuration of the final carboxylic acid product.
Experimental Protocols
A detailed experimental procedure for the diastereoselective alkylation of an amide derived from 2-aminobutane is provided below. This protocol is based on well-established methods for the alkylation of chiral amides.
Synthesis of the Chiral Amide (N-Propanoyl-2-aminobutane)
Materials:
-
This compound or (R)-(-)-2-aminobutane
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-propanoyl-2-aminobutane.
-
Purify the amide by flash column chromatography on silica (B1680970) gel.
Diastereoselective Alkylation
Materials:
-
N-Propanoyl-(S)-2-aminobutane or N-Propanoyl-(R)-2-aminobutane
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated amide
-
Sulfuric acid (H₂SO₄) (6 M)
Procedure:
-
Reflux the alkylated amide in a mixture of 6 M H₂SO₄ and 1,4-dioxane for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer contains the desired α-substituted carboxylic acid.
Logical Workflow and Stereochemical Rationale
The stereochemical outcome of the alkylation is governed by the formation of a rigid lithium chelate between the enolate oxygen and the amide nitrogen. The bulky ethyl group of the 2-aminobutane auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Workflow for asymmetric synthesis using 2-aminobutane as a chiral auxiliary.
Caption: Stereochemical control exerted by (S) and (R)-2-aminobutane auxiliaries.
Conclusion
Both this compound and (R)-(-)-2-aminobutane are effective and reliable chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. Their performance in terms of diastereoselectivity and yield is comparable, with the primary differentiating factor being the absolute stereochemistry of the resulting product. The choice of enantiomer is therefore dictated by the synthetic target. The straightforward experimental procedures for amide formation, diastereoselective alkylation, and auxiliary cleavage, coupled with the commercial availability and relatively low cost of both enantiomers, make them valuable tools for academic and industrial researchers alike.
A Comparative Guide to Chemical and Enzymatic Resolution of Amines
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical synthesis. The stereochemistry of an amine can profoundly influence the pharmacological activity, efficacy, and safety profile of a drug. Consequently, the resolution of racemic amine mixtures into their constituent enantiomers is a critical step in many synthetic pathways. This guide provides an objective comparison of the two primary methodologies for amine resolution: classical chemical resolution and enzyme-catalyzed enzymatic resolution. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their specific application.
At a Glance: Chemical vs. Enzymatic Resolution
| Feature | Chemical Resolution | Enzymatic Resolution |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Enantioselective acylation or deacylation catalyzed by an enzyme (typically a lipase). |
| Selectivity | Variable, dependent on the resolving agent and crystallization conditions. | Generally high to excellent enantioselectivity.[1][2] |
| Yield | Theoretically up to 100% with efficient racemization and recycling of the unwanted enantiomer.[3] | Limited to a theoretical maximum of 50% for the resolved amine and 50% for the acylated product in kinetic resolution.[1][4] |
| Conditions | Often requires stoichiometric amounts of resolving agents and can involve harsh pH and temperature changes. | Typically proceeds under mild reaction conditions (e.g., room temperature, neutral pH).[1] |
| Environmental Impact | Can generate significant solvent and chemical waste. | Generally considered a "greener" alternative with less hazardous waste.[2] |
| Scalability | Well-established and readily scalable for industrial production.[1] | Scalable, with continuous flow processes being developed for industrial applications.[5][6] |
| Cost | Can be cost-effective for large-scale production, especially if the resolving agent is inexpensive and recyclable. | The initial cost of the enzyme can be higher, but reusability can offset this.[7] |
Quantitative Data Comparison
The following tables summarize representative data for the chemical and enzymatic resolution of (±)-1-phenylethylamine, a common model substrate.
Table 1: Chemical Resolution of (±)-1-Phenylethylamine using L-(+)-Tartaric Acid
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| L-(+)-Tartaric Acid | Methanol | Good | >85% | [4] |
| PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 72-85% (first cycle), 87-95% (second cycle) | [8] |
Table 2: Enzymatic Resolution of (±)-1-Phenylethylamine using Candida antarctica Lipase (B570770) B (CALB)
| Acylating Agent | Solvent | Conversion | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate | Reference |
| Isopropyl acetate | Toluene (B28343) | 39% | 96% | - | [9] |
| Isopropyl acetate | Toluene | 52.4% | - | 98% | [9] |
| Isopropyl 2-propoxyacetate | - | High | >99% | - | [10] |
| Alkyl methoxyacetates | - | Good | High | - | [11] |
Experimental Protocols
Chemical Resolution: Diastereomeric Salt Formation
This protocol describes the resolution of racemic (±)-1-phenylethylamine using L-(+)-tartaric acid.[12][13]
Materials:
-
Racemic (±)-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% (w/v) Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
pH paper
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, round-bottom flask)
-
Rotary evaporator
Procedure:
-
Salt Formation: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[13]
-
To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine. The mixture will generate heat.
-
Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Transfer the collected crystals to a beaker and add 20 mL of water.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the solution is basic (check with pH paper) and the salt has completely dissolved.[13] This will regenerate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the amine with two 30 mL portions of diethyl ether.[12]
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Isolation of the Pure Enantiomer: Decant the dried ether solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the resolved amine.[12]
-
Determine the yield and enantiomeric excess (e.g., by polarimetry or chiral HPLC).
Enzymatic Resolution: Lipase-Catalyzed N-Acylation
This protocol is a general procedure for the kinetic resolution of a racemic amine using Candida antarctica lipase B (CALB).[9][14]
Materials:
-
Racemic amine (e.g., (±)-1-phenylethylamine)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Shaker incubator
-
Standard laboratory glassware (screw-cap vial)
-
Analytical equipment for monitoring the reaction (chiral HPLC or GC)
Procedure:
-
Reaction Setup: In a screw-cap vial, add the racemic amine (1 equivalent) and the chosen anhydrous organic solvent.
-
Add the acylating agent (0.5-0.6 equivalents).
-
Add the immobilized CALB (typically 10-20 mg per 0.5 mmol of amine).[14]
-
Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40°C).[9][14]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation and Isolation: The unreacted amine and the acylated product can be separated by standard techniques such as column chromatography or acid-base extraction.
-
Determine the yield and enantiomeric excess of both the resolved amine and the amide product.
Visualization of Workflows
The following diagrams illustrate the conceptual workflows for both chemical and enzymatic resolution of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Resolving Agents for Carboxylic Acids
In the landscape of pharmaceutical development and chemical synthesis, the separation of enantiomers from a racemic mixture of carboxylic acids is a critical and often challenging step. The most common and industrially scalable method for this is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. This guide provides an objective comparison of commonly used chiral resolving agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific resolution needs.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized. The crystallized salt is then separated, and the chiral resolving agent is cleaved to yield the desired pure enantiomer of the carboxylic acid. The other enantiomer typically remains in the mother liquor and can also be recovered.[1][2][3][4][5][6][7][8]
Comparison of Common Chiral Resolving Agents
The choice of a resolving agent is often empirical and highly dependent on the specific carboxylic acid to be resolved, as well as the solvent and temperature conditions.[3][4] An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer. Below is a comparison of some of the most frequently employed chiral resolving agents for carboxylic acids.
Alkaloid-Based Resolving Agents
Alkaloids are naturally occurring, readily available chiral bases that have been extensively used for the resolution of racemic acids.[1][2][5][7][8]
-
Brucine: A widely used but toxic alkaloid, often effective for a range of carboxylic acids.[1][2][5][7][8]
-
Quinine and Quinidine: These diastereomeric cinchona alkaloids are versatile resolving agents.[1][2][5][6][7][8][9] Quinidine was used as the sole resolving base to crystallize the salt of a (+)-acid from an aqueous acetonitrile (B52724) solution, and subsequently, the salt with the (-)-acid crystallized from the mother liquor.[9]
-
Cinchonidine: Another cinchona alkaloid that has proven effective, particularly for β-chiral 3-hydroxycarboxylic acids.[10] It has also been used in the resolution of malic acid and citronellic acid.[11][12]
Synthetic Amine-Based Resolving Agents
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine: These are among the most common and effective synthetic resolving agents due to their availability in high enantiomeric purity and their ability to form crystalline salts with many carboxylic acids.[1][5][7][8] They have been successfully used in the resolution of various acids, including 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and α-hydroxy-[(o-chlorophenyl)methyl]phosphinic acid.[13][14]
-
Dehydroabietylamine: Derived from a natural product, this primary amine serves as an effective chiral resolving agent and can also be used as a chiral derivatizing agent for GC-MS analysis of carboxylic acids.[15][16]
Performance Data of Chiral Resolving Agents
The following table summarizes available experimental data for the resolution of various carboxylic acids using different resolving agents. It is important to note that these results are not from direct comparative studies and the efficiency of a resolution is highly dependent on the specific substrate and experimental conditions.
| Chiral Resolving Agent | Racemic Carboxylic Acid | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference |
| Cinchonidine | 3-Hydroxy-3-phenylpropanoic acid | AcOEt | 78 | 89 (R) | [10] |
| 3-Hydroxy-4-(4-chlorophenyl)butanoic acid | EtOH | 71 | 99 (R) | [10] | |
| 3-Hydroxy-5-phenylpentanoic acid | MeOH | 75 | 99 (R) | [10] | |
| (R)-α-Phenylethylamine | 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | EtOH | 38 | >98 (S) | [13] |
| α-Hydroxy-[(o-chlorophenyl)methyl]phosphinic acid | 2-Propanol | 35 | >98 (R) | [13] | |
| Quinidine | Diels-Alder cycloadduct | Acetonitrile/Water | - | High | [9] |
| Brucine | Ibuprofen | Acetonitrile/Methanol | - | - | [17] |
Experimental Protocols
Reproducibility is key in chiral resolution. Below is a representative experimental protocol for the resolution of a racemic carboxylic acid via diastereomeric salt formation.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the minimum amount of the same hot solvent. The use of 0.5 equivalents can be a strategy to selectively precipitate the salt of one enantiomer.[3]
-
Crystallization: Add the hot solution of the resolving agent to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: Dissolve the crystallized diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylic acid and precipitate it out of the aqueous solution.
-
Extraction: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualization of the Resolution Process
The following diagrams illustrate the workflow and logic of chiral resolution.
Caption: General workflow for chiral resolution of carboxylic acids.
Caption: Decision workflow for selecting a chiral resolving agent.
Conclusion
The resolution of racemic carboxylic acids by diastereomeric salt formation remains a powerful and widely used technique. While the selection of the optimal resolving agent is often an empirical process, understanding the properties and past performance of common agents like the cinchona alkaloids and α-phenylethylamine can provide a valuable starting point. The data presented in this guide, though not from direct head-to-head comparisons, offers insights into the applicability of these agents for various types of carboxylic acids. Successful resolution will always depend on careful screening and optimization of the resolving agent, solvent, and crystallization conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [helda.helsinki.fi]
- 17. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Aminobutane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 2-aminobutane. Due to a lack of publicly available, direct comparative studies on the enantiomers of 2-aminobutane for specific biological targets, this document synthesizes information on the known fungicidal activity of racemic 2-aminobutane and infers potential differential activities on mammalian enzyme and receptor systems based on studies of structurally similar chiral amines. The quantitative data presented herein is illustrative and based on these related compounds, highlighting the expected stereoselectivity.
Fungicidal Activity
Hypothetical Comparative Fungicidal Efficacy
The following table presents hypothetical EC50 values for the (R)- and (S)-enantiomers of 2-aminobutane against a common post-harvest fungal pathogen, Penicillium digitatum. These values are based on the principle of eudismic ratio, where one enantiomer is significantly more active than the other.
| Enantiomer | Target Organism | Hypothetical EC50 (µg/mL) |
| (R)-2-Aminobutane | Penicillium digitatum | 5.0 |
| (S)-2-Aminobutane | Penicillium digitatum | 50.0 |
Potential Mammalian Biological Activity
While the primary established use of 2-aminobutane is as a fungicide, its structural similarity to endogenous monoamines and other pharmacologically active compounds suggests potential interactions with mammalian biological targets, such as monoamine oxidase (MAO) and dopamine (B1211576) receptors. Studies on structurally related chiral amines have demonstrated significant enantioselectivity in their interactions with these targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes can have significant therapeutic effects in the treatment of depression and neurodegenerative diseases. It is plausible that the enantiomers of 2-aminobutane could exhibit differential inhibitory activity against MAO isoforms.
Dopamine Receptor Binding
Dopamine receptors are key targets for drugs treating a range of neurological and psychiatric disorders. The binding affinity of ligands to these receptors is often highly dependent on their stereochemistry.
Hypothetical Comparative Mammalian Activity
The following tables present hypothetical IC50 and Ki values for the enantiomers of 2-aminobutane, based on the observed activities of similar chiral amines.
Table 1: Hypothetical Monoamine Oxidase (MAO) Inhibition
| Enantiomer | Target Enzyme | Hypothetical IC50 (µM) |
| (R)-2-Aminobutane | MAO-A | 15 |
| (S)-2-Aminobutane | MAO-A | 150 |
| (R)-2-Aminobutane | MAO-B | 8 |
| (S)-2-Aminobutane | MAO-B | 95 |
Table 2: Hypothetical Dopamine Receptor Binding Affinity
| Enantiomer | Target Receptor | Hypothetical Ki (nM) |
| (R)-2-Aminobutane | Dopamine D2 | 250 |
| (S)-2-Aminobutane | Dopamine D2 | 2500 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on standardized methods for determining the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of an antifungal agent.
-
Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
-
Preparation of Test Compounds: Stock solutions of (R)- and (S)-2-aminobutane are prepared in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the test compounds. The plate is then incubated at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Determination of Fungal Growth: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration of the test compound relative to a drug-free control. The EC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay measures the ability of the 2-aminobutane enantiomers to inhibit the activity of MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Incubation: The MAO enzyme is pre-incubated with various concentrations of the (R)- and (S)-2-aminobutane enantiomers for a specified time at 37°C.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated for a further period to allow for the enzymatic conversion of the substrate.
-
Detection of Product: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as fluorescence or absorbance spectroscopy.
-
Data Analysis: The percentage of MAO inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the resulting concentration-inhibition curve.
Dopamine Receptor Binding Assay
This assay determines the binding affinity of the 2-aminobutane enantiomers to a specific dopamine receptor subtype (e.g., D2).
-
Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from a suitable cell line or tissue source.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]-spiperone) and various concentrations of the unlabeled (R)- and (S)-2-aminobutane enantiomers.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known D2 antagonist) from the total binding. The inhibition constant (Ki) for each enantiomer is calculated from the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
Caption: Proposed fungicidal mechanism of 2-aminobutane enantiomers.
Caption: Workflow for antifungal susceptibility testing.
Caption: Hypothetical inhibition of Monoamine Oxidase by 2-aminobutane.
References
A Comparative Guide to Analytical Method Validation for Chiral Amine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chiral amine enantiomers is a critical step in pharmaceutical development. Due to the often differing pharmacological and toxicological profiles of enantiomers, regulatory bodies mandate the use of validated stereoselective analytical methods to ensure drug safety and efficacy. This guide provides an objective comparison of the most common analytical techniques for chiral amine quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting and validating the most suitable method for their specific needs.
Overview of Analytical Techniques for Chiral Amine Separation
The separation and quantification of chiral amines predominantly rely on chromatographic techniques that employ a chiral environment to distinguish between enantiomers. The most established methods are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for chiral analysis.[1] Its popularity stems from the extensive variety of commercially available chiral stationary phases (CSPs), especially those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives.[1] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity for a wide range of chiral amines.[1]
-
Supercritical Fluid Chromatography (SFC): A powerful and "green" alternative to HPLC.[1] SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[1] Key advantages include faster analysis times, rapid column equilibration, and often superior peak shapes and resolution compared to HPLC.[1][2]
-
Gas Chromatography (GC): A high-resolution technique suitable for volatile and thermally stable compounds. Chiral separation in GC is typically achieved using a chiral stationary phase. For non-volatile amines, derivatization is often necessary to increase their volatility.[3]
Comparison of Analytical Method Performance
The choice of an analytical technique is often a trade-off between speed, sensitivity, cost, and the specific properties of the chiral amine. The following table summarizes typical performance characteristics for the validation of analytical methods for chiral amine quantification.
(Disclaimer: The following data is compiled from various sources and for different molecules. Direct comparison should be made with caution as performance is highly dependent on the specific analyte, matrix, and instrumentation.)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 0.084 - 2.54 µg/mL[4][5] | Typically in the low µg/mL range | 0.155 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.159 - 7.68 µg/mL[4][5] | Typically in the low µg/mL range | 0.469 µg/mL[6] |
| Linearity (r²) | > 0.998[4][5] | > 0.99[6] | > 0.99[7] |
| Precision (%RSD) | < 2%[4][8] | < 2%[6] | < 2%[7] |
| Accuracy (% Recovery) | 98 - 102%[3][4] | 96.2 - 103.3%[6] | 98.41 - 116.39%[7] |
| Analysis Time | 10 - 30 minutes | 3 - 10 minutes[9] | 10 - 20 minutes |
| Solvent Consumption | High | Low[2] | Low |
| Compound Volatility | Not required | Not required | Required |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are example protocols for the quantification of chiral amines using HPLC, SFC, and GC.
Protocol 1: Chiral HPLC Method for Amine Quantification
This protocol provides a general framework for the development and validation of a chiral HPLC method.
A. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) Hexane:Isopropanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 230 nm).
B. Validation Procedure:
-
Specificity: Inject individual enantiomers, the racemic mixture, and a blank to ensure peak identification and resolution from any potential interferences.
-
Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
-
Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three separate days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for repeatability and intermediate precision.
-
LOD & LOQ: Determine the limit of detection and limit of quantification by injecting progressively more dilute solutions and calculating the signal-to-noise ratio (S/N). A common acceptance criterion is an S/N of 3 for LOD and 10 for LOQ.[10]
Protocol 2: Chiral SFC Screening Method for Primary Amines
This protocol describes a general screening approach to rapidly identify suitable separation conditions for novel chiral primary amines using SFC.
A. Chromatographic Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Column: A cyclofructan-based chiral stationary phase.[1]
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) with additives. A common starting composition is 80:20 (CO₂:Methanol) with 0.2% trifluoroacetic acid and 0.1% triethylamine.[1]
-
Flow Rate: 3.0 mL/min.[10]
-
Back Pressure: 150 bar.[10]
-
Column Temperature: 35°C.[10]
-
Detection: UV at 254 nm.[10]
B. Method Development & Validation:
-
Once an initial separation is achieved, optimize the mobile phase composition (modifier percentage), additives, temperature, and back pressure to improve resolution.
-
Proceed with a full validation as described in the HPLC protocol, ensuring all parameters meet the predefined acceptance criteria.
Protocol 3: Chiral GC Method for Volatile Amines
This protocol is suitable for chiral amines that are volatile or can be made volatile through derivatization.
A. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 220°C) at a rate of 5-10°C/min.
B. Sample Preparation (if derivatization is needed):
-
React the chiral amine with a derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile derivative.
-
Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
C. Validation Procedure:
-
Follow a similar validation strategy as outlined for HPLC, adapting the procedures for a GC method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for the development and validation of a chiral analytical method.
Caption: A decision tree to guide the selection of an appropriate chiral separation technique.
Caption: The logical relationship between key analytical method validation parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Inter-day and Intra-day Accuracy for Chiral Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral amines is a critical aspect of pharmaceutical development and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and accurate analytical methods to ensure the safety and efficacy of drug products.[1] This guide provides an objective comparison of common analytical techniques for chiral amine quantification, focusing on inter-day and intra-day accuracy, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The separation and quantification of chiral amines are predominantly achieved through chromatographic methods that employ a chiral environment to distinguish between enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are among the most utilized techniques.[2][3] Often, derivatization of the amine is necessary to improve chromatographic performance and detectability, especially for HPLC and GC analysis.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely established technique for chiral separations. Its strength lies in the vast array of commercially available chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives.[5][6]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that utilizes supercritical carbon dioxide as the main component of the mobile phase. SFC often provides faster analyses and higher efficiencies compared to HPLC.[7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable chiral amines. Chiral separation is achieved using chiral capillary columns. Derivatization is frequently required to increase the volatility of the analytes.[1]
Data Presentation: Inter-day and Intra-day Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is further categorized into intra-day (repeatability) and inter-day (intermediate precision).[9][10] The data below, compiled from various studies, showcases the performance of different chromatographic methods for chiral amine analysis.
Table 1: Inter-day and Intra-day Accuracy and Precision for Chiral Amine Analysis by HPLC
| Chiral Amine | Stationary Phase | Detection | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| (S)-3,3-dimethyl-2-butylamine (as NBD derivative) | Chiralpak IE | UV & FL | 99.92 - 101.46 | 100.61 - 101.78 | 0.96 - 1.57 | 0.81 - 1.91 | [5] |
| (S)-leucine ethyl ester (as NBD derivative) | Lux Amylose-1 | UV & FL | 100.05 - 102.12 | 101.25 - 102.73 | 0.24 - 1.01 | 0.65 - 1.35 | [5] |
| Verapamil Enantiomers | LarihcShell-P (core-shell) | Fluorescence | 94.7 - 105.3 | 96.9 - 101.0 | < 11.7 | < 9.8 | [11] |
| Promethazine Enantiomers | Chirobiotic V | Not Specified | 99.39 - 99.55 | 99.41 - 99.56 | 0.45 - 0.61 | 0.44 - 0.59 | [12] |
Table 2: Inter-day and Intra-day Precision for Chiral Amine Analysis by SFC
| Chiral Amine | Stationary Phase | Detection | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Verapamil Enantiomers | Not Specified | Not Specified | < 8.7 | Not Specified | [7] |
| Clopidogrel Enantiomers | Chiralcel OD-H | Not Specified | 0.41 - 0.54 | 0.81 - 0.89 | [13] |
NBD = Nitrobenzoxadiazole, UV = Ultraviolet, FL = Fluorescence, RSD = Relative Standard Deviation
Experimental Protocols
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose and should adhere to guidelines from the International Council for Harmonisation (ICH).[14][15]
1. General Protocol for HPLC Method Validation
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of blank samples, placebo, and spiked samples.
-
Linearity: A minimum of five concentrations are prepared to establish a linear relationship between analyte concentration and instrument response. The correlation coefficient (r²) should be close to 1.[1]
-
Accuracy: Determined by analyzing samples with known concentrations at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The results are expressed as percent recovery.[1]
-
Precision:
-
Intra-day Precision (Repeatability): Assessed by analyzing a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, under the same experimental conditions.
-
Inter-day Precision (Intermediate Precision): Determined by repeating the assay on different days, with different analysts, or on different equipment.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1][16]
2. Example HPLC Method for Chiral Amine Analysis
-
Instrumentation: HPLC system with UV or Fluorescence detector.
-
Column: Chiralpak IE (or other suitable polysaccharide-based CSP).[5]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like 2-propanol or ethanol. The exact ratio is optimized to achieve the best separation.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the analyte or its derivative absorbs, or fluorescence detection for enhanced sensitivity if applicable.[5]
-
Sample Preparation (with Derivatization):
-
Dissolve the chiral amine sample in a suitable solvent.
-
Add the derivatizing agent (e.g., NBD-Cl).
-
Incubate the mixture at a controlled temperature for a specific time to ensure complete reaction.[4]
-
Dilute the derivatized sample to the desired concentration with the mobile phase.
-
3. Example SFC Method for Chiral Primary Amine Screening
-
Instrumentation: SFC system with a UV detector and back pressure regulator.
-
Column: Cyclofructan-based CSP (e.g., CF6-P).[8]
-
Mobile Phase: Supercritical CO₂ with a polar organic modifier such as methanol. Additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often used to improve peak shape and resolution. A common mobile phase composition is 80:20 (CO₂:Methanol) with 0.3% TFA and 0.2% TEA.[8]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Temperature: 35°C.[1]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[1]
Mandatory Visualization
Caption: A typical experimental workflow for chiral amine analysis and method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. youtube.com [youtube.com]
A Comparative Guide to Chiral Stationary Phases for Amine Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral amines is a critical task in the pharmaceutical and chemical industries, as enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose.[1] This guide provides an objective comparison of the performance of various commercially available CSPs for amine separation, supported by experimental data, to aid researchers in selecting the most suitable stationary phase for their applications.
Introduction to Chiral Stationary Phases for Amine Separation
The successful chiral separation of amines is highly dependent on the selection of an appropriate CSP and the optimization of mobile phase conditions. Several classes of CSPs have demonstrated effectiveness in resolving chiral amines, each operating on different principles of chiral recognition. The most prominent among these are polysaccharide-based, cyclofructan-based, macrocyclic glycopeptide-based, Pirkle-type, and crown ether-based CSPs.
Polysaccharide-based CSPs , derived from cellulose (B213188) and amylose, are the most widely used due to their broad applicability.[2][3] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivatives.[4]
Cyclofructan-based CSPs are a newer class of chiral selectors that have shown a high success rate in separating primary amines, particularly in the polar organic mode.[1][5] Their mechanism involves the inclusion of the protonated amine into the crown-ether-like cavity of the cyclofructan.[1][2]
Macrocyclic Glycopeptide-based CSPs , such as those based on vancomycin (B549263) and teicoplanin, are known for their multimodal capabilities, operating in reversed-phase, normal-phase, and polar organic modes.[6] Chiral recognition is achieved through a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.[7][8][9]
Pirkle-type CSPs , also known as brush-type CSPs, utilize small chiral molecules covalently bonded to a silica (B1680970) support.[10] Their chiral recognition is based on the "three-point interaction" rule, involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[10][11]
Crown Ether-based CSPs are specifically designed for the separation of primary amines.[12] The enantioselective complexation of the primary ammonium (B1175870) group within the cavity of the crown ether ring is the primary mechanism of separation, which typically requires a strongly acidic mobile phase.[1][12][13]
Performance Comparison of Chiral Stationary Phases
The choice of a CSP for a specific amine separation is often determined by a screening process. The following tables summarize the performance of different CSPs for the separation of a variety of chiral primary amines under different chromatographic modes.
Table 1: Comparison of Polysaccharide and Cyclofructan CSPs for Primary Amine Separation in Normal Phase (NP) and Polar Organic (PO) Modes
| Chiral Stationary Phase | Chromatographic Mode | Mobile Phase | Number of Primary Amines Resolved (out of 39) | Success Rate (%) | Reference |
| Polysaccharide-based | |||||
| ChiralPak IA | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 18 | 46 | [14] |
| ChiralPak IB | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 12 | 31 | [14] |
| ChiralPak IC | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 15 | 38 | [14] |
| ChiralPak ID | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 13 | 33 | [14] |
| ChiralPak IE | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 20 | 51 | [14] |
| ChiralPak IF | NP | Heptane/Ethanol/Butylamine (90:10:0.1) | 21 | 54 | [14] |
| ChiralPak IA | PO | Acetonitrile/Isopropanol/Butylamine (97:3:0.1) | 18 | 55 | [14] |
| ChiralPak IE | PO | Acetonitrile/Isopropanol/Butylamine (97:3:0.1) | 15 | 46 | [14] |
| ChiralPak IF | PO | Acetonitrile/Isopropanol/Butylamine (97:3:0.1) | 21 | 66 | [14] |
| Cyclofructan-based | |||||
| Larihc CF6-P | NP | Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2) | 28 | 72 | [14] |
| Larihc CF6-P | PO | Acetonitrile/Methanol/TFA/TEA (90:10:0.3:0.2) | 38 | 97 | [2][14] |
Table 2: Exemplary Chromatographic Data for Specific Amine Separations on Polysaccharide and Cyclofructan CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | α | Rs | Reference |
| 1-(1-Naphthyl)ethylamine | Larihc CF6-P | Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2) | 1.25 | 2.1 | [14] |
| 1-Aminoindan | Chiralpak IF | Acetonitrile/Isopropanol/Butylamine (97:3:0.1) | 1.30 | 3.5 | [14] |
| 3,3-Dimethyl-2-butylamine (NBD derivative) | Chiralpak IE | 20% 2-propanol/hexane (B92381) | 1.83 | 7.58 | [15] |
| α-Methylbenzylamine (NBD derivative) | Chiralcel OD-H | 20% 2-propanol/hexane | 1.27 | 3.12 | [15] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the chiral separation of amines on different CSPs.
Protocol 1: Screening of Primary Amines on Polysaccharide CSPs in Normal Phase Mode
-
Columns: ChiralPak IA, IB, IC, ID, IE, IF (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Heptane/Ethanol/Butylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic amine in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL
Protocol 2: Screening of Primary Amines on a Cyclofructan CSP in Polar Organic Mode
-
Column: Larihc CF6-P (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic acid (TFA)/Triethylamine (TEA) (90:10:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic amine in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL
Protocol 3: Separation of NBD-Derivatized Amines on a Polysaccharide CSP
-
Derivatization: React the chiral amine with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in the presence of a base (e.g., triethylamine) to form the fluorescent NBD derivative.[3]
-
Column: Chiralpak IE (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 20% 2-propanol in hexane (v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: Room temperature[3]
-
Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm)[3]
-
Sample Preparation: Dilute the derivatized sample in the mobile phase.[3]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparison and selection of a suitable chiral stationary phase for amine separation.
Caption: A flowchart illustrating the systematic approach to selecting and optimizing a chiral stationary phase for amine separation.
Concluding Remarks
The selection of an optimal chiral stationary phase for amine separation is a multifaceted process that requires careful consideration of the amine's structure and the desired chromatographic mode.
-
Polysaccharide-based CSPs offer broad selectivity and are a good starting point for screening. Immobilized versions provide greater solvent compatibility.[5]
-
Cyclofructan-based CSPs , particularly the Larihc CF6-P, have demonstrated exceptional success rates for the separation of primary amines in the polar organic mode, often outperforming polysaccharide phases.[2][14]
-
Macrocyclic glycopeptide-based CSPs are versatile and can be effective for a wide range of amines, especially when other phases fail. Their multimodal nature is a significant advantage.[6]
-
Pirkle-type CSPs can provide high efficiency and are particularly useful when specific interactions, such as π-π stacking, are anticipated to play a key role in chiral recognition.[10]
-
Crown ether-based CSPs remain a highly effective, albeit specialized, option for the separation of primary amines, though the requirement for acidic mobile phases can be a limitation.[1][12]
For challenging separations, screening a diverse set of CSPs from different classes is highly recommended. The use of appropriate mobile phase additives, such as basic or acidic modifiers, is critical for achieving good peak shapes and optimal selectivity for amine enantiomers.[5] This guide provides a foundational framework and data to assist in making an informed decision for your specific amine separation needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Primary Amines as Resolving Agents: (S)-(+)-2-Aminobutane in Focus
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The choice of resolving agent is paramount to the success of the resolution, influencing yield, enantiomeric excess (ee), and overall process efficiency. This guide provides an objective comparison of (S)-(+)-2-aminobutane with other chiral primary amines as resolving agents for racemic acids, supported by available experimental data and detailed protocols.
The primary method for resolving a racemic acid with a chiral amine is through the formation of diastereomeric salts. The racemic acid reacts with a single enantiomer of the chiral amine to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and the resolved acid can then be recovered by treatment with a strong acid.
Comparative Performance of Chiral Primary Amines
Direct, side-by-side comparative studies of various chiral primary amines under identical conditions are not extensively available in the literature. However, by compiling data from different studies on the resolution of similar racemic acids, we can draw a useful comparison. The following table summarizes the performance of this compound's close structural analog, 2-amino-1-butanol, and the widely used 1-phenylethylamine (B125046) in the resolution of racemic acids using a derivative of mandelic acid as the resolving agent. This data provides an insight into the expected performance of simple aliphatic chiral amines versus those with aromatic groups.
| Resolving Agent | Racemic Substrate Resolved | Yield (%) - 1st Cycle | Enantiomeric Excess (ee %) - 1st Cycle | Yield (%) - 2nd Cycle | Enantiomeric Excess (ee %) - 2nd Cycle |
| 2-Amino-1-butanol | Phenylalanine methyl ester | 86 | 81 | - | 87 |
| 1-Phenylethylamine | Phenylalanine methyl ester | 82 | 83 | - | 91 |
Data compiled from a study using PEGylated-(R)-mandelic acid as the resolving agent.[1]
Note: The efficiency of a particular resolving agent is highly dependent on the specific racemic acid being resolved, the solvent system used, and the crystallization conditions. Therefore, the data above should be considered as a general indicator of performance.
Experimental Protocols
The following is a generalized protocol for the resolution of a racemic carboxylic acid, such as mandelic acid, using a chiral primary amine. This can be adapted for use with this compound or other primary amines.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Mandelic Acid)
-
Chiral primary amine (e.g., this compound or (R)-1-Phenylethylamine)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Polarimeter or Chiral HPLC for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent. Gentle heating may be required.
-
In a separate flask, dissolve an equimolar amount of the chiral primary amine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to crystallize.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water.
-
Add a strong acid, such as concentrated HCl, until the solution is acidic (pH ~1-2). This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.
-
-
Extraction and Isolation:
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction contains the protonated chiral amine. To recover it, make the aqueous solution basic with a strong base (e.g., NaOH) and then extract the free amine with an organic solvent.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid can be determined by polarimetry, comparing the observed specific rotation to the known specific rotation of the pure enantiomer, or more accurately by chiral HPLC analysis.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-2-Aminobutane: A Guide for Laboratory Professionals
(S)-(+)-2-Aminobutane is a highly flammable, corrosive, and toxic chemical that requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its significant hazards. It is classified as a highly flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause respiratory irritation.[1][2]
Key Quantitative Data:
| Property | Value | Source |
| Flash Point | -9 °C (-2.2 °F) closed cup | [2][3] |
| Boiling Point | 63 °C (145.4 °F) | [2][4] |
| Autoignition Temperature | 355 °C (671 °F) | [2] |
| Flammability Limits | Lower: 1.8% Upper: 9.0% | [2] |
| UN Number | UN1125 | [4] |
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | [4] |
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed professional hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Experimental Protocol for Waste Neutralization (for trace amounts in consultation with EHS):
While incineration is the primary disposal route, minor spills or residual amounts on surfaces may require neutralization. This should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Preparation: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure a safety shower and eyewash station are readily accessible.
-
Containment: For small spills, contain the material with an absorbent, non-combustible material (e.g., sand, vermiculite).
-
Neutralization: Slowly and cautiously add a weak acid (e.g., citric acid) to the amine. The reaction is exothermic, so proceed with care to control heat generation.
-
pH Check: Monitor the pH of the resulting solution. The target pH should be between 5.5 and 9.5.
-
Final Disposal: The neutralized mixture should still be collected and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.
III. Waste Collection and Storage in the Laboratory
Proper collection and storage of this compound waste are critical to prevent accidents.
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container made of a material compatible with amines (e.g., high-density polyethylene (B3416737) - HDPE). Do not use metal containers for corrosive waste.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Flammable, Corrosive, Toxic).[5][9]
-
Segregation: Store the this compound waste separately from incompatible materials, especially acids, strong oxidizing agents, and sources of ignition.[1][10] It should be stored in a designated, well-ventilated, cool, and dry area, such as a flammables cabinet.
-
Accumulation: Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume and storage duration.
IV. Professional Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The most common and recommended method is incineration.
Incineration Protocol:
-
Solvent Dilution: The waste material is typically mixed with a combustible solvent to facilitate complete combustion.[4]
-
High-Temperature Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber.[4]
-
Regulatory Compliance: Hazardous waste incinerators are regulated by the Environmental Protection Agency (EPA) and must meet strict performance standards, including a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents.[11][12]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. acs.org [acs.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling (S)-(+)-2-Aminobutane
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (S)-(+)-2-Aminobutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling this compound, a highly flammable and corrosive chemical. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
This compound, also known as (S)-(+)-sec-Butylamine, is a versatile building block in pharmaceutical synthesis.[1] However, its hazardous properties necessitate stringent safety measures. It is a highly flammable liquid and vapor that can cause severe skin burns, serious eye damage, and respiratory irritation.[2][3] Furthermore, it is harmful if swallowed or inhaled and is very toxic to aquatic life.[2]
Essential Safety Information at a Glance
Proper handling and storage are crucial to prevent accidents. This chemical should be used only in a well-ventilated area, preferably within a chemical fume hood.[4][5] All equipment must be grounded to prevent static discharge, and only non-sparking tools should be used.[6] Store containers in a dry, cool, well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like acids and strong oxidizing agents.[2][6]
Quantitative Safety and Physical Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C4 H11 N[5][6] |
| Molecular Weight | 73.13 g/mol [6] |
| Appearance | Clear Liquid[5][6] |
| Odor | Ammonia-like[4][5][6] |
| Boiling Point | 63 °C / 145.4 °F @ 760 mmHg[5][6] |
| Flash Point | -19 °C / -2.2 °F[5][6] |
| pH | 13 (100 g/L aq. sol.)[6] |
| Vapor Pressure | 180 hPa @ 20 °C[5][6] |
| Vapor Density | 2.52 (Air = 1.0)[5][6] |
| Solubility | Miscible in water[3][6] |
| Explosion Limits | Lower: 1.8%, Upper: 9.0%[6] |
| log Pow (Octanol/Water) | 0.74[1][6][7] |
| Exposure Limits (as n-Butylamine) | TLV: 5 ppm (ACGIH)[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to protect against its corrosive and flammable nature.
-
Hand Protection : Wear appropriate chemical-resistant gloves.[4] Nitrile or neoprene rubber gloves are recommended.[5] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[5] For tasks with a high risk of splashing or for handling unknown chemical toxicities, consider wearing a flexible laminate glove under a heavy-duty outer glove.[8]
-
Eye and Face Protection : Chemical splash goggles are required.[4][6] For operations outside a fume hood that could result in splashes, a face shield must also be worn.[8] All eye protection must meet ANSI Z87.1 standards.[8]
-
Skin and Body Protection : A flame-resistant lab coat is required.[8] Wear long-sleeved clothing and appropriate protective clothing to prevent any possibility of skin exposure.[4][5] Closed-toe shoes are mandatory in the laboratory.[8]
-
Respiratory Protection : Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4][5] If ventilation is inadequate or exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[6]
Caption: Workflow for selecting and donning appropriate PPE.
Step-by-Step Handling and Disposal Plan
Preparation and Handling:
-
Ventilation is Key : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ignition Source Control : This chemical is highly flammable with a low flash point.[5][6] Ensure the work area is completely free of open flames, sparks, and hot surfaces.[6]
-
Grounding and Bonding : To prevent static electricity discharge, which can ignite vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.[6]
-
Use Appropriate Equipment : Employ spark-proof tools and explosion-proof electrical equipment in the vicinity of use.[6]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.[1]
Disposal Plan:
-
Waste Classification : Users must classify discarded this compound as a hazardous waste.[6][7]
-
Containerization : Collect waste in a suitable, tightly closed, and properly labeled container.
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[2][5]
-
Regulatory Compliance : Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7]
Emergency Response Protocols
Immediate and appropriate action is critical in an emergency.
Exposure Scenarios:
-
Inhalation : If inhaled, immediately remove the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[4]
-
Skin Contact : This chemical causes severe skin burns.[2][4] Immediately take off all contaminated clothing.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes and get medical aid immediately.[4]
-
Eye Contact : Causes serious eye damage.[2] Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Do not allow the victim to rub their eyes.[4] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water.[1] If the person is conscious, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[6]
Spill and Fire Management:
-
Spills : For any spill, evacuate personnel to a safe area upwind of the spill.[5][7] Remove all sources of ignition and take precautionary measures against static discharge.[5][7] Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.[5] Prevent the spill from entering drains or waterways.[5]
-
Fire : This substance is highly flammable.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] For small fires, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4] For large fires, use water spray or fog.[4] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
